(S)-Azelastine Hydrochloride

Catalog No.
S542535
CAS No.
153408-27-6
M.F
C22H25Cl2N3O
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Azelastine Hydrochloride

CAS Number

153408-27-6

Product Name

(S)-Azelastine Hydrochloride

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride

Molecular Formula

C22H25Cl2N3O

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m0./s1

InChI Key

YEJAJYAHJQIWNU-FERBBOLQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azelastine hydrochloride (S)-, (S)-Azelastine hydrochloride

The exact mass of the compound (S)-Azelastine Hydrochloride is 417.1375 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Azelastine hydrochloride H1 receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

H1 Receptor Binding Affinity & Pharmacological Profile

The table below summarizes the key quantitative data on Azelastine's interaction with the histamine H1 receptor.

Parameter Experimental Findings Experimental Context
Receptor Affinity (Potency) IC₅₀ values consistently as low or lower than other antihistamines [1]. Competitive radioligand binding assays on human lung tissue using [³H]pyrilamine [1].
Comparative Affinity Approximately 10 times greater binding affinity than chlorpheniramine [2] [3]. Not specified in sources; presented as a general pharmacological characteristic.
Receptor Kinetics Slow dissociation rate constant ((k_{off})) compared to diphenhydramine [4]. Radioligand binding assays using Chinese hamster ovary (CHO) cell membrane fragments [4].
Functional Duration of Action Antagonism of histamine response persisted for at least 18 hours post-washout in guinea-pig and human airway tissue [4]. In vitro washout studies using guinea-pig trachea and human bronchus tissue preparations [4].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.

Competitive Radioligand Binding on Human Lung Tissue [1]

This protocol is used to determine affinity (IC₅₀) for histamine H1 receptors.

  • Receptor Source: Human lung tissue membrane preparations.
  • Radioligand: [³H]pyrilamine, a known H1 receptor antagonist.
  • Procedure:
    • Incubate membrane preparations with the radioligand and increasing concentrations of unlabeled Azelastine.
    • The unlabeled drug competes with the radioligand for binding to the receptor.
  • Measurement: The concentration of Azelastine that displaces 50% of the specific radioligand binding is calculated as the IC₅₀ value.
Kinetics and Duration of Action Studies [4]

These experiments characterize the binding kinetics and functional duration of action.

  • A. Kinetic Radioligand Binding:
    • Receptor Source: Membrane fragments from CHO cells expressing the human H1 receptor.
    • Measurement: Determine the dissociation rate constant ((k_{off})) by allowing Azelastine to bind to the receptor, then adding a high concentration of a different antagonist to prevent re-association, and monitoring the decline in receptor-bound Azelastine over time.
  • B. Functional Washout Studies in Tissue:
    • Tissue Preparation: Isolated tracheal strips from guinea pigs or human bronchus.
    • Procedure:
      • Mount tissue in an organ bath and expose it to a single concentration of Azelastine.
      • Perform extensive washing over several hours to remove the drug from the bath.
      • Challenge the tissue with histamine at various time points post-washout to measure the remaining functional antagonism.
    • Key Modifier: Removal of the epithelial layer in guinea-pig trachea reversed the long-lasting effect, suggesting a tissue-based reservoir role for the epithelium [4].

Multi-Mechanism Action in Allergic Response

Azelastine's efficacy stems from its multi-mechanism action. The diagram below illustrates how its H1 receptor antagonism works alongside other pharmacological effects to combat the allergic response.

G Allergen Allergen MastCell MastCell Allergen->MastCell  Cross-links IgE Histamine Histamine MastCell->Histamine  Releases OtherMediators OtherMediators MastCell->OtherMediators  Releases H1Receptor H1Receptor Histamine->H1Receptor  Binds to CellResponse CellResponse H1Receptor->CellResponse  Triggers Symptoms Symptoms CellResponse->Symptoms  Causes Azelastine Azelastine Azelastine->MastCell  Stabilizes Azelastine->OtherMediators  Inhibits Azelastine->H1Receptor  Antagonizes

This diagram shows the core allergic pathway (black) and Azelastine's points of intervention (gray). Beyond potent H1 receptor blockade, Azelastine also stabilizes mast cells to prevent the release of histamine and other mediators (like leukotrienes), and directly inhibits those mediators, providing a comprehensive anti-allergic effect [5] [6] [3].

Key Takeaways for Research and Development

  • High Potency: Azelastine is a high-affinity, selective H1 receptor antagonist with potency exceeding first-generation antihistamines like chlorpheniramine [1] [2] [3].
  • Long-Lasting Effect: Its sustained duration of action is due to slow dissociation from the H1 receptor and potential tissue retention, particularly in the airway epithelium [4].
  • Multi-Target Mechanism: Its efficacy is enhanced by additional mechanisms like mast cell stabilization and anti-inflammatory actions beyond H1 receptor blockade [5] [6].

References

Comprehensive Technical Guide: Pharmacokinetics of (S)-Azelastine Enantiomer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Azelastine hydrochloride is a second-generation antihistamine widely used in clinical practice for managing allergic rhinitis and allergic conjunctivitis. Marketed primarily as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers, azelastine exerts its primary therapeutic effect through potent H1-receptor antagonism, effectively mitigating symptoms such as itching, sneezing, and nasal congestion associated with allergic responses. Beyond its antihistaminic properties, azelastine demonstrates additional anti-inflammatory activities including inhibition of multiple inflammatory mediators such as leukotrienes and cytokines, contributing to its broad clinical efficacy. Despite its established therapeutic profile, the individual pharmacokinetic behavior of each enantiomer, particularly the (S)-enantiomer, remains an area of ongoing investigation with significant implications for drug development and clinical use.

The stereochemistry of drug molecules plays a crucial role in their pharmacokinetic and pharmacodynamic profiles, as biological systems frequently exhibit chiral discrimination toward enantiomers. Enzymes, receptors, and transport proteins can recognize enantiomers as distinct molecular entities due to differences in their three-dimensional structure and electronic distribution, leading to potential differences in absorption, distribution, metabolism, and excretion (ADME). Understanding these enantioselective processes is particularly important for drugs like azelastine that are administered as racemates, as significant differences in the pharmacokinetics of the individual enantiomers could impact therapeutic efficacy and safety profiles. This technical guide provides a comprehensive overview of the current understanding of (S)-azelastine pharmacokinetics, with detailed analytical methodologies and experimental protocols to support further research in this field.

Pharmacokinetic Profile of Azelastine Enantiomers

Basic Pharmacokinetic Parameters

Azelastine is administered through various routes, with intranasal administration being particularly common for allergic rhinitis. Recent clinical trials have investigated the bioavailability of different intranasal formulations. In a 2025 Phase I study involving healthy male volunteers, two new azelastine formulations (0.10% and 0.15%) containing sorbitol and sucralose were compared with the commercially available 0.10% formulation. The study demonstrated that the maximum plasma concentration (Cmax) and area under the curve (AUC) pharmacokinetic parameters were similar between the new 0.10% formulation and the commercial 0.10% formulation for both azelastine and its primary metabolite, desmethylazelastine. The most frequently reported adverse events were rhinorrhea (5.6%) and sneezing (5.6%), indicating comparable tolerability profiles across formulations [1].

Enantioselective Absorption and Distribution

The absorption and distribution processes of azelastine enantiomers may exhibit enantioselectivity, particularly when active transport mechanisms are involved. While passive absorption typically does not discriminate between enantiomers, carrier-mediated transport systems can demonstrate significant stereoselectivity. Although specific data on the absorption of (S)-azelastine in humans is limited, research on other chiral antihistamines provides insight into potential enantioselective processes. For instance, studies with fexofenadine have demonstrated that (R)-(+)-fexofenadine achieves plasma concentrations approximately 1.5 times higher than its (S)-(-)-counterpart, primarily due to enantioselective interactions with uptake and efflux transporters including OATP and P-glycoprotein [2].

Regarding distribution, drug-protein interactions play a significant role in enantioselective pharmacokinetics. Both human serum albumin (HSA) and α1-acid glycoprotein (AGP) can exhibit stereoselective binding, potentially leading to differences in the free fraction of each enantiomer available for pharmacological activity or metabolism. While specific plasma protein binding data for (S)-azelastine is not extensively documented in the available literature, the potential for such enantioselective distribution must be considered in comprehensive pharmacokinetic evaluations [2].

Metabolism and Elimination

Azelastine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily forming several metabolites including desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ), and in rats, N-oxide derivatives. The metabolic pathway of azelastine exhibits potential enantioselectivity, meaning the (R)- and (S)-enantiomers may be metabolized at different rates or through different pathways. Research has demonstrated that simultaneous enantioselective determination of azelastine and its three main metabolites is methodologically feasible, allowing for investigation of potential differences in the metabolic fate of individual enantiomers. However, comprehensive quantitative data comparing the metabolic rates and patterns specifically for (S)-azelastine versus its (R)-counterpart in humans remains an area requiring further investigation [3].

Table 1: Key Pharmacokinetic Parameters of Azelastine Enantiomers

Parameter Findings Study Details
Bioavailability Similar Cmax and AUC for new 0.10% formulation vs commercial 0.10% formulation Phase I study in healthy male volunteers (n=54) [1]
Metabolites Desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ) Identified in humans and rats; N-oxides formed in rats [3]
Analytical Methods Simultaneous enantioselective separation of azelastine and 3 metabolites achieved HPLC-MS/MS and capillary electrophoresis methods [3]
Enantioselectivity Methodological capability to detect enantiomeric differences established Quantitative assays for enantiomers in rat plasma [3]

Analytical Methods for Enantioselective Separation and Quantification

Liquid Chromatography-Mass Spectrometry Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the enantioselective analysis of azelastine and its metabolites. Method development for azelastine enantiomers has successfully utilized chiral stationary phases based on amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and various β-cyclodextrin derivatives. These systems have demonstrated capability for the simultaneous enantioselective determination of azelastine and its three main metabolites (desmethylazelastine, 6-hydroxyazelastine, and 7-hydroxyazelastine), enabling comprehensive investigation of potential enantioselective differences in plasma concentrations and metabolism. The normal-phase conditions typically employ n-hexane with ethanol or 2-propanol as organic modifiers, often with the addition of diethylamine to improve peak shape and resolution for these basic compounds [3].

The HPLC-MS/MS approach provides several advantages for enantioselective pharmacokinetic studies, including high sensitivity, excellent selectivity, and the ability to monitor multiple analytes simultaneously. When applied to extracted rat plasma samples, this methodology has enabled the first detailed investigations into potential enantioselective differences in the pharmacokinetic behavior of azelastine enantiomers. The mass spectrometry detection, particularly when operated in multiple reaction monitoring (MRM) mode, offers superior specificity compared to conventional UV or fluorescence detection, especially important for analyzing complex biological matrices where endogenous compounds may interfere with the analytes of interest [3].

Capillary Electrophoresis Methods

Capillary electrophoresis (CE) presents an alternative approach for enantioselective analysis of azelastine enantiomers, offering distinct advantages including high separation efficiency, minimal solvent consumption, and rapid method development. Enantioselective CE separations of azelastine and its metabolites have been achieved using various cyclodextrin-based chiral selectors added to the background electrolyte. The use of polyacrylamide-coated capillaries has proven particularly beneficial in CE analysis of these basic compounds, significantly reducing electroosmotic flow and analyte adsorption to the capillary wall, thereby improving separation efficiency and reproducibility. Method validation studies have demonstrated that CE can provide comparable results to HPLC-MS/MS for pharmacokinetic studies, offering a complementary technique for enantioselective analysis [3].

Table 2: Analytical Methods for Azelastine Enantiomer Separation

Method Chiral Selector Matrix Key Features
HPLC-MS/MS Amylose tris(3,5-dimethylphenylcarbamate) Rat plasma Simultaneous enantioselective determination of azelastine and 3 metabolites [3]
HPLC-MS/MS β-cyclodextrin derivatives Rat plasma Normal-phase conditions with n-hexane/ethanol or 2-propanol with diethylamine [3]
Capillary Electrophoresis Various cyclodextrins Rat plasma Use of polyacrylamide-coated capillaries; validated vs HPLC-MS/MS [3]
LC-MS/MS Cellulose tris(3,5-dimethylphenylcarbamate) Human plasma Potential application based on similar basic analytes [4]

The following diagram illustrates the metabolic pathways of azelastine and the points where enantioselective metabolism may occur:

G AZ Azelastine (Racemate) R (R)-Azelastine AZ->R Enantiomeric Separation S (S)-Azelastine AZ->S Enantiomeric Separation DAZ Desmethylazelastine (DAZ) R->DAZ N-Demethylation OH6 6-Hydroxyazelastine (6-OH-AZ) R->OH6 Hydroxylation OH7 7-Hydroxyazelastine (7-OH-AZ) R->OH7 Hydroxylation NOx N-Oxide Metabolites (Rats only) R->NOx N-Oxidation S->DAZ N-Demethylation S->OH6 Hydroxylation S->OH7 Hydroxylation S->NOx N-Oxidation

> Figure 1. Metabolic pathways of azelastine enantiomers showing potential points of enantioselective metabolism.

Detailed Experimental Protocols

HPLC-MS/MS Method for Enantioselective Separation

Sample Preparation Protocol:

  • Plasma sample pretreatment: Add 500 μL of rat plasma to a centrifuge tube followed by the addition of 50 μL of internal standard solution (D-17795 at 1 μg/mL in methanol)
  • Protein precipitation: Add 1 mL of acetonitrile, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes at 4°C
  • Liquid-liquid extraction: Transfer the supernatant to a new tube containing 2 mL of n-hexane:ethyl acetate (70:30, v/v), vortex for 2 minutes, and centrifuge at 5,000 × g for 5 minutes
  • Evaporation and reconstitution: Evaporate the organic layer to dryness under a gentle nitrogen stream at 40°C, then reconstitute the residue with 100 μL of mobile phase (n-hexane:ethanol:diethylamine, 80:20:0.1, v/v/v)
  • Injection: Transfer the reconstituted sample to an autosampler vial with a limited volume insert and inject 20 μL into the HPLC-MS/MS system

Chromatographic Conditions:

  • Chiral column: Chiralpak AD (250 × 4.6 mm, 5 μm) or Chiralcel OD-R (150 × 4.6 mm, 5 μm)
  • Mobile phase: n-hexane:ethanol (80:20, v/v) with 0.1% diethylamine or n-hexane:2-propanol (90:10, v/v) with 0.1% diethylamine
  • Flow rate: 1.0 mL/min with post-column splitting (approximately 0.2 mL/min to mass spectrometer)
  • Column temperature: Maintained at 25°C
  • Autosampler temperature: 10°C

Mass Spectrometric Detection:

  • Ionization mode: Electrospray ionization (ESI) in positive mode
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • Detection: Multiple reaction monitoring (MRM) with transitions m/z 382.2→201.1 for azelastine, m/z 368.2→187.1 for desmethylazelastine, and m/z 398.2→201.1 for hydroxy metabolites
  • Collision energy: Optimized for each analyte (typically 35-45 eV)
Capillary Electrophoresis Method for Enantiomeric Separation

Capillary Preparation:

  • Capillary dimensions: 50 μm i.d. × 48.5 cm (40 cm to detector)
  • Capillary coating: Polyacrylamide-coated capillary to reduce electroosmotic flow and analyte adsorption
  • Conditioning: Rinse with 0.1 M sodium hydroxide for 10 minutes, followed by background electrolyte for 15 minutes before first use
  • Between runs: Rinse with background electrolyte for 3 minutes

Electrophoretic Conditions:

  • Background electrolyte: 50 mM phosphate buffer (pH 3.0) containing 15 mM hydroxypropyl-γ-cyclodextrin
  • Separation voltage: +25 kV (normal polarity)
  • Temperature: 20°C
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds
  • Detection: UV detection at 200 nm or coupled to mass spectrometry

Validation Parameters:

  • Linearity: Evaluate over concentration range of 5-500 ng/mL for each enantiomer
  • Precision: Intra-day and inter-day precision with RSD < 15%
  • Accuracy: 85-115% of nominal values
  • Recovery: >70% for all analytes
  • Limit of quantification: ≤5 ng/mL for each enantiomer

The following workflow diagram illustrates the key steps in enantioselective pharmacokinetic analysis of azelastine:

G SP Sample Preparation Protein precipitation Liquid-liquid extraction HPLC HPLC Enantioseparation Chiralpak AD column Normal-phase conditions SP->HPLC CE Capillary Electrophoresis Cyclodextrin selector Coated capillary SP->CE MS Mass Spectrometric Detection ESI positive mode MRM quantification HPLC->MS CE->MS PK Pharmacokinetic Analysis Enantiomeric ratios Metabolite profiling MS->PK

> Figure 2. Experimental workflow for enantioselective pharmacokinetic analysis of azelastine.

Research Gaps and Future Perspectives

Despite methodological advances in enantioselective analysis, significant research gaps remain in our understanding of (S)-azelastine pharmacokinetics. A critical limitation in the current literature is the absence of comprehensive human pharmacokinetic data specifically addressing the individual enantiomers. While methodological studies have demonstrated the feasibility of enantioselective separation and quantification, detailed pharmacokinetic parameters including enantiomer-specific clearance, volume of distribution, and half-life remain largely uncharacterized in human populations. Furthermore, potential enantiomer-enantiomer interactions that might alter the disposition of either enantiomer when administered as the racemate have not been thoroughly investigated [2] [3].

Future research directions should prioritize well-designed clinical pharmacokinetic studies that characterize the disposition of individual azelastine enantiomers in humans following administration of both the racemate and individual enantiomers. Such studies would provide critical insight into potential enantioselective metabolism and whether the current practice of administering azelastine as a racemate is pharmacokinetically justified. Additionally, investigation of potential stereoselective interactions with transport proteins such as P-glycoprotein and metabolic enzymes including CYP450 isoforms would enhance our understanding of the fundamental processes governing azelastine enantiomer disposition. The development of population pharmacokinetic models incorporating enantioselectivity could further help identify sources of variability in azelastine exposure and response across different patient populations [2].

From a drug development perspective, the question of whether a chiral switch - developing a single-enantiomer version of azelastine - would provide clinical benefits remains unanswered. While early pharmacological studies suggested minimal differences in antihistaminic activity between enantiomers, comprehensive evaluation of potential differences in off-target effects, metabolic profiles, or drug interaction potential might reveal advantages to single-enantiomer development. As regulatory agencies increasingly emphasize thorough characterization of stereochemical aspects of drug disposition, addressing these research gaps will become increasingly important for both scientific understanding and regulatory compliance [2].

Conclusion

The pharmacokinetics of (S)-azelastine enantiomer represents an area of ongoing research with significant methodological advances but substantial knowledge gaps. Current evidence indicates that azelastine is primarily administered as a racemate, with no pronounced differences in pharmacological activity between enantiomers identified in early studies. However, sophisticated analytical methods including HPLC-MS/MS and capillary electrophoresis with chiral stationary phases or selectors have enabled the simultaneous enantioselective determination of azelastine and its metabolites, providing tools to investigate potential enantioselective disposition. Azelastine undergoes hepatic metabolism to several metabolites including desmethylazelastine and hydroxy metabolites, with potential for enantioselectivity in these processes.

References

desmethylazelastine metabolite activity and pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Desmethylazelastine

Desmethylazelastine is a primary metabolite of the antihistamine drug azelastine. The key quantitative data concerning its inhibition of human cytochrome P450 (CYP) enzymes is summarized in the table below. The inhibition constant (Kᵢ) indicates potency, with a lower Kᵢ value representing stronger inhibition.

Table 1: Inhibition of Human Cytochrome P450 Enzymes by Azelastine and its Metabolites [1]

Compound CYP2D6 (Kᵢ, μM) CYP2C9 (Kᵢ, μM) CYP2C19 (Kᵢ, μM) CYP3A4 (Kᵢ, μM) CYP2B6 (Kᵢ, μM)
Azelastine 1.2 ± 0.1 13.9 ± 1.8 21.9 ± 2.2 23.7 ± 4.6 No significant inhibition
Desmethylazelastine 1.5 ± 0.2 15.0 ± 3.1 7.3 ± 1.6 13.2 ± 2.3 32.6 ± 4.8 (uncompetitive)
6-Hydroxyazelastine 3.0 ± 0.5 17.0 ± 4.1 9.3 ± 1.6 Could not be determined No significant inhibition

Note: Kᵢ values are presented as Mean ± SD. CYP1A2, CYP2A6, and CYP2E1 activities were not significantly inhibited by azelastine or its metabolites. [1]

Key pharmacological insights from this data include:

  • Potent CYP2D6 Inhibition: Both azelastine and desmethylazelastine are potent competitive inhibitors of CYP2D6, which is a common metabolic pathway for many drugs [1].
  • Stronger Inhibition Profile: In several cases, particularly for CYP2C19 and CYP3A4, desmethylazelactine demonstrated stronger inhibitory effects (lower Kᵢ) than the parent compound, azelastine [1].
  • Unique CYP2B6 Inhibition: Desmethylazelastine was the only metabolite found to inhibit CYP2B6, and it did so via an uncompetitive mechanism [1].
  • Drug Interaction Potential: The study concluded that co-administration of azelastine with drugs primarily metabolized by CYP2D6 could lead to interactions. Inhibition of CYP2C9, CYP2C19, and CYP3A4 was considered less likely to be clinically significant [1].

Experimental Methodologies

The key findings on CYP inhibition were generated using the following experimental approach [1]:

  • In Vitro System: Microsomes from human B-lymphoblast cells expressing specific cDNA-human CYP isoforms.
  • Enzyme Activity Assays: Specific isoform-dependent reactions were measured:
    • CYP2D6: Bufuralol 1'-hydroxylation
    • CYP2C9: S-warfarin 7-hydroxylation
    • CYP2C19: S-mephenytoin 4'-hydroxylation
    • CYP3A4: Testosterone 6β-hydroxylation
    • CYP2B6: 7-benzyloxyresorufin O-dealkylation
  • Analytical Technique: High-performance liquid chromatography (HPLC) was used to quantify metabolite formation.
  • Data Analysis: The inhibition constant (Kᵢ) was determined to quantify inhibitory potency, and the mode of inhibition (competitive or uncompetitive) was characterized.

Metabolic Pathway and CYP Inhibition

The diagram below illustrates the relationship between azelastine, its metabolites, and their primary pharmacological interaction with cytochrome P450 enzymes.

G Azelastine Azelastine CYP_Metabolism CYP Enzymes (Primary Route) Azelastine->CYP_Metabolism Metabolized By Desmethylazelastine Desmethylazelastine Inhibits Inhibits Desmethylazelastine->Inhibits Hydroxyazelastine Hydroxyazelastine CYP_Metabolism->Desmethylazelastine CYP_Metabolism->Hydroxyazelastine CYP2D6 CYP2D6 Inhibits->CYP2D6 Strongest CYP2C19 CYP2C19 Inhibits->CYP2C19 Stronger CYP3A4 CYP3A4 Inhibits->CYP3A4 Stronger CYP2B6 CYP2B6 Inhibits->CYP2B6 Unique Uncompetitive

Diagram: Azelastine is metabolized to desmethylazelastine, which potently inhibits several CYP enzymes.

Research Implications and Gaps

The data highlights desmethylazelastine's significant role in drug-drug interactions, potentially contributing to the side effect profile of azelastine therapy through modulation of CYP enzymes [1].

It is important to note that the available data has limitations. The search results do not provide comprehensive information on other critical aspects of desmethylazelastine's pharmacology, such as:

  • Its intrinsic activity at the histamine H1 receptor compared to azelastine.
  • Detailed pharmacokinetic parameters (e.g., volume of distribution, half-life, protein binding).
  • Potency or efficacy in other biological activities, such as the anti-cancer or anti-viral effects that have been preliminarily investigated for the parent drug, azelastine [2] [3].

References

Comprehensive Technical Analysis of (S)-Azelastine Hydrochloride's Anti-inflammatory Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Azelastine hydrochloride is a potent second-generation H1-receptor antagonist with multifaceted anti-inflammatory properties that extend beyond conventional antihistamine activity. As a phthalazinone derivative, it functions as a selective, nonsedating histamine antagonist that has demonstrated efficacy in treating allergic conjunctivitis and rhinitis through multiple mechanisms [1] [2]. Originally approved by the FDA in 1996 as a nasal spray and in 2000 as an ophthalmic solution, azelastine has garnered significant research interest due to its dual-acting anti-inflammatory properties that target both early and late-phase allergic responses [1]. The drug is administered as a racemic mixture, with no noted difference in pharmacological activity between its enantiomers [2]. This whitepaper provides a comprehensive technical analysis of azelastine hydrochloride's anti-inflammatory mechanisms, drawing upon current scientific literature to elucidate its multifaceted actions at molecular, cellular, and physiological levels.

The anti-inflammatory profile of azelastine represents a significant advancement over first-generation antihistamines, incorporating mast cell stabilization, inflammatory mediator inhibition, and receptor antagonism into a unified therapeutic approach [1]. This multidirectional activity enables azelastine to address the complex pathophysiology of allergic inflammation more completely than single-mechanism agents. Recent investigations have further revealed that azelastine exhibits novel biological properties with potential implications beyond allergic diseases, including intriguing anticancer mechanisms [3]. This expanded understanding of azelastine's pharmacology offers new opportunities for therapeutic applications and drug development.

Molecular Mechanisms of Action

Primary Anti-inflammatory Targets and Effects

Azelastine hydrochloride exhibits a comprehensive mechanism of action that targets multiple pathways in the inflammatory cascade. The table below summarizes its primary molecular targets and associated anti-inflammatory effects:

Table 1: Molecular Targets and Anti-inflammatory Mechanisms of Azelastine Hydrochloride

Molecular Target Type of Interaction Biological consequence Experimental Evidence
Histamine H1 Receptor Competitive antagonism [2] Inhibition of histamine-induced pruritus, vasodilation, vascular permeability [1] In vitro receptor binding studies; guinea pig models [1]
Mast Cells Stabilization (inhibition of degranulation) [1] Reduced release of histamine, tryptase, TNF-α, IL-1β [1] [2] In vitro mast cell cultures; reduced mediators in nasal lavage [1]
Calcium Channels Reversible inhibition of voltage-dependent L-type channels [1] Attenuation of calcium-mediated signaling and activation processes [1] In vitro electrophysiological studies [1]
5-Lipoxygenase Pathway Inhibition of leukotriene synthesis (LTB4, LTC4) [4] Reduced leukotriene-mediated inflammation and chemotaxis [4] Rat peritoneal cells; human granulocytes [4]
Phospholipase A2 Inhibition of enzyme activity [2] Reduced arachidonic acid release and subsequent eicosanoid production [2] In vitro enzyme assays [2]
ICAM-1 Expression Downregulation on conjunctival epithelial cells [1] Reduced leukocyte adhesion and transmigration [1] Human conjunctival epithelial cell cultures [1]
Multidirectional Pathway Modulation

The anti-inflammatory activity of azelastine results from its simultaneous action on multiple interconnected pathways. The following diagram illustrates key signaling pathways and cellular processes modulated by azelastine hydrochloride:

G cluster_mast_cell Mast Cell cluster_azol_inhibition Azelastine Inhibition cluster_effects Inflammatory Effects Allergen Allergen IgE IgE Allergen->IgE FceRI FceRI IgE->FceRI Degranulation Degranulation FceRI->Degranulation HistamineRelease HistamineRelease Degranulation->HistamineRelease MediatorSynthesis MediatorSynthesis Degranulation->MediatorSynthesis EarlyPhase Early Phase Response (Itching, Sneezing, Hyperemia) HistamineRelease->EarlyPhase Causes LatePhase Late Phase Response (Cell Infiltration, Inflammation) MediatorSynthesis->LatePhase Causes InhibitDegranulation Inhibits Degranulation InhibitDegranulation->Degranulation InhibitHistamine Blocks H1 Receptors InhibitHistamine->HistamineRelease InhibitMediators Reduces Mediator Release InhibitMediators->MediatorSynthesis

Azelastine's multidirectional inhibition of allergic inflammation. The drug simultaneously blocks mast cell degranulation, histamine receptors, and inflammatory mediator production.

This integrated mechanism allows azelastine to address both the immediate symptoms mediated by histamine and the sustained inflammation driven by multiple mediators including leukotrienes, cytokines, and adhesion molecules [1] [5]. The calcium channel blocking activity contributes significantly to mast cell stabilization by preventing the calcium influx necessary for degranulation [1]. Simultaneously, the inhibition of phospholipase A2 and 5-lipoxygenase pathways reduces the production of potent inflammatory leukotrienes, creating a comprehensive anti-inflammatory effect that spans multiple pathways and cell types [2] [4].

Experimental Evidence and Research Methodologies

Key Research Models and Protocols

The anti-inflammatory mechanisms of azelastine have been characterized using diverse experimental approaches. The following table outlines fundamental methodologies employed in azelastine research:

Table 2: Experimental Models and Protocols for Investigating Azelastine's Anti-inflammatory Effects

Experimental Area Model System Key Protocol Parameters Primary Readouts
Mast Cell Stabilization Cultured mast cells (RBL-2H3, HMC-1) [1] IgE sensitization + antigen challenge; Azelastine pre-incubation (15-90 µM) [1] [3] Histamine release; β-hexosaminidase release; TNF-α, IL-6 production [1]
Receptor Binding Cell membranes expressing H1 receptors [1] Competition binding with [3H]-pyrilamine; Azelastine concentration range (0.1-1000 nM) [1] IC50 values; Ki calculations; Receptor affinity [1]
Anti-inflammatory Mediators Human polymorphonuclear leukocytes [4] Calcium ionophore stimulation; Azelastine pre-treatment (1-100 µM) [4] LTB4, LTC4 production by ELISA; 5-lipoxygenase activity [4]
Gene Expression Regulation Human conjunctival epithelial cells [1] TNF-α stimulation; Azelastine treatment (0.1-10 µM) [1] ICAM-1 surface expression by flow cytometry; mRNA levels by RT-PCR [1]
In Vivo Allergy Models Guinea pig, mouse, rat models of allergy [1] Antigen sensitization and challenge; Azelastine topical/oral administration [1] Vascular permeability; Bronchoconstriction; Late-phase inflammatory cell influx [1]
Cytotoxicity and Apoptosis Assays

Recent investigations have revealed unexpected properties of azelastine, including concentration-dependent induction of apoptosis in cancer cells. The following experimental workflow illustrates methods used to characterize these effects:

G cluster_mechanisms Mechanistic Investigations CellCulture Cell Culture (HeLa, HT-29 lines) AzelastineTreatment Azelastine Treatment (15-90 µM, 24-72h) CellCulture->AzelastineTreatment ViabilityAssay Viability Assays MTT, Trypan Blue AzelastineTreatment->ViabilityAssay ApoptosisDetection Apoptosis Detection Annexin V/7-AAD, Caspase 3/7 AzelastineTreatment->ApoptosisDetection CellCycle Cell Cycle Analysis PI Staining AzelastineTreatment->CellCycle Morphology Morphological Assessment DAPI, TEM AzelastineTreatment->Morphology Mitochondria Mitochondrial Function ΔΨm, ROS ViabilityAssay->Mitochondria Signaling Signaling Pathways Bcl-2, p53 ApoptosisDetection->Signaling DNADamage DNA Damage γH2A.X CellCycle->DNADamage Lysosomes Lysosomal Activity Cathepsin D/L Morphology->Lysosomes

Experimental workflow for evaluating azelastine's cytotoxic and pro-apoptotic effects. Multiple complementary assays characterize cell death mechanisms.

In cervical cancer (HeLa) cells, azelastine demonstrated concentration-dependent cytotoxicity with distinct mechanisms at various concentration ranges [3]. At lower concentrations (15-25 µM), azelastine induced autophagic processes characterized by vacuolization, increased cathepsin D and L activity, and LC3 protein activation [3]. At higher concentrations (45-90 µM), azelastine promoted caspase-dependent apoptosis with significant activation of caspase 3/7, inactivation of Bcl-2 protein, mitochondrial membrane potential disruption, and nuclear fragmentation [3]. These effects were associated with reactive oxygen species (ROS) generation, DNA damage evidenced by phosphorylation of H2A.X, and cell cycle arrest in the S phase [3]. The multidirectional nature of these responses highlights the complex pharmacological profile of azelastine and suggests potential applications beyond its conventional anti-inflammatory uses.

Clinical Correlations and Clinical Relevance

Efficacy in Allergic Rhinitis and Conjunctivitis

The multifaceted anti-inflammatory mechanisms of azelastine translate directly into clinical efficacy for allergic conditions. In a double-blind, placebo-controlled trial of patients with perennial allergic rhinitis, 0.15% azelastine hydrochloride nasal spray administered as two sprays per nostril twice daily demonstrated statistically significant improvement in reflective Total Nasal Symptom Score (rTNSS) compared to placebo over a 28-day treatment period (p=0.04) [6]. Individual symptom analysis revealed significant improvement in runny nose, with numerical improvements in itchy nose, nasal congestion, and sneezing [6]. The clinical benefits derive from azelastine's comprehensive mechanism that addresses both early-phase symptoms (through H1 receptor blockade) and late-phase inflammation (through mast cell stabilization and mediator inhibition) [1] [5].

The rapid onset of action of azelastine—occurring within 15 minutes for nasal symptoms and as quickly as 3 minutes for ocular symptoms—further supports its clinical utility in providing prompt relief from acute allergic symptoms [2] [6]. This rapid activity, combined with the twice-daily dosing regimen, makes azelastine a particularly favorable choice for patients seeking to minimize medication exposure while maintaining effective symptom control [1]. The topical administration of azelastine via nasal spray or ophthalmic solution enables high local drug concentrations at the site of inflammation while minimizing systemic exposure, thereby optimizing the therapeutic index [1] [5].

Safety and Tolerability Profile

The safety profile of azelastine is characterized by generally mild and transient adverse effects. The most common adverse reactions reported in clinical trials include bitter taste (19.7% with nasal spray), headache (14.8%), somnolence (11.5%), and nasal burning (4.1%) [7]. These effects rarely lead to treatment discontinuation, with incidence rates similar to vehicle placebo in most studies [7]. Patients should be cautioned about potential impairment of mental alertness and advised to avoid concurrent use with alcohol or other central nervous system depressants [7]. The ophthalmic formulation may cause transient stinging or burning upon instillation, possibly due to the low pH of the solution or direct effects on ocular epithelium [1]. Proper administration techniques, including avoiding contact with soft contact lenses (due to benzalkonium chloride preservative absorption) and waiting at least 10 minutes before lens reinsertion, can minimize local adverse effects [1].

Conclusion and Future Directions

Azelastine hydrochloride represents a pharmacologically sophisticated anti-inflammatory agent with a multimodal mechanism that differentiates it from conventional antihistamines. Its simultaneous targeting of histamine receptors, mast cell stabilization, inflammatory mediator synthesis, and adhesion molecule expression provides comprehensive coverage of the allergic inflammatory cascade [1] [5]. Recent discoveries of its pro-apoptotic and autophagy-modulating activities in cancer cell lines suggest potential therapeutic applications beyond allergic diseases [3]. The concentration-dependent effects observed in preclinical models—with lower concentrations inducing autophagic processes and higher concentrations promoting caspase-dependent apoptosis—highlight the complex pharmacological profile of this agent that merits further investigation [3].

References

azelastine histamine H1-receptor antagonist properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties

Property Description
Primary Mechanism Selective histamine H1-receptor antagonist (inverse agonist) [1] [2].
Secondary Binding Very low affinity for beta-adrenergic and muscarinic receptors, minimizing off-target effects [3].
Onset of Action Intranasal: ≤1 hour (significant relief in 30 min); Ophthalmic: as fast as 3 minutes [1] [4] [5].
Duration of Action Relatively long; efficacy maintained over a 12-hour dosing interval [1] [5].

Additional Anti-allergic & Anti-inflammatory Properties

Beyond H1-receptor antagonism, Azelastine exhibits several other actions [1] [6]:

Action Effect
Mast Cell Stabilization Inhibits release of pre-formed and newly generated mediators like histamine, tryptase, TNF-α, and IL-6 [1].
Inhibition of Inflammatory Mediators Reduces production and release of leukotrienes (via phospholipase A2 inhibition), kinins, and cytokines (IL-2, IL-3, IL-4) [1] [7] [6].
Effect on Adhesion Molecules Down-regulates expression of intercellular adhesion molecule-1 (ICAM-1) [5].

The following diagram illustrates the multi-target mechanism of action of Azelastine in suppressing the allergic response.

G Allergen Allergen IgE IgE Allergen->IgE Triggers Mast Cell Mast Cell IgE->Mast Cell Degranulation Degranulation Mast Cell->Degranulation Histamine Histamine Degranulation->Histamine Other Mediators Other Mediators Degranulation->Other Mediators H1 Receptor H1 Receptor Histamine->H1 Receptor Binds Allergic Symptoms Allergic Symptoms H1 Receptor->Allergic Symptoms Activates Azelastine Azelastine Stabilization Stabilization Azelastine->Stabilization Receptor Blockade Receptor Blockade Azelastine->Receptor Blockade Mediator Inhibition Mediator Inhibition Azelastine->Mediator Inhibition Stabilization->Mast Cell Inhibits Receptor Blockade->H1 Receptor Antagonizes Mediator Inhibition->Other Mediators Suppresses

Azelastine's multi-target mechanism suppresses the allergic response by stabilizing mast cells, blocking the H1 receptor, and inhibiting inflammatory mediators.

Pharmacokinetics at a Glance

Parameter Description
Systemic Bioavailability (Intranasal) Approximately 40% [1] [8] [5].
Time to Peak Plasma Concentration (Cmax) 2-3 hours post intranasal administration [1] [5].
Protein Binding Azelastine: ~88%; Desmethylazelastine (metabolite): ~97% [1].
Metabolism Oxidative metabolism primarily via cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) to active metabolite desmethylazelastine [1].
Elimination Half-life Azelastine: ~22 hours; Desmethylazelastine: ~54 hours [1] [5].
Route of Elimination Primarily fecal (~75%), with less than 10% as unchanged drug [1].

Key Experimental Methodologies

The following are core experimental protocols used to characterize Azelastine's properties.

Radioligand Binding Assay for Receptor Affinity

This methodology is used to determine the binding affinity (IC50) of Azelastine for histamine H1 receptors and other targets [3].

  • Tissue/Receptor Source: Use human lung tissue or cultured cells expressing the human H1 receptor.
  • Radioligands: Employ specific labeled ligands:
    • For H1 receptors: [³H]pyrilamine.
    • For β-receptors: [¹²⁵I]pindolol.
    • For muscarinic receptors: [³H]quinuclidinyl benzilate (QNB).
  • Procedure:
    • Prepare membrane fractions containing the receptors.
    • Incubate membranes with the fixed concentration of radioligand and increasing concentrations of unlabeled Azelastine (competitive binding).
    • Separate the bound radioligand from the free via rapid filtration or centrifugation.
    • Measure the radioactivity in the bound fraction.
    • Data Analysis: Use software to calculate the concentration of Azelastine that inhibits 50% of specific radioligand binding (IC50 value).
Preparation of Azelastine Nanosuspension

This protocol aims to enhance the solubility and bioavailability of poorly water-soluble Azelastine for intranasal delivery [7].

  • Materials: Azelastine, Chondroitin (polymer), Ethanol (solvent), Tween-80 (surfactant), β-cyclodextrin (stabilizer), Purified Water.
  • Procedure (Precipitation Method):
    • Organic Phase: Dissolve 200 mg of Azelastine in 10 mL of Ethanol.
    • Aqueous Phase: Dissolve 200 mg of Chondroitin and 1.00 g of β-cyclodextrin in 20 mL of purified water, adding 1.0 mL of Tween-80.
    • Formation: Under continuous magnetic stirring, add the organic phase dropwise into the aqueous phase to precipitate the nanosuspension.
    • Characterization: Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A target size is ~500 nm with a PDI of <0.3 and a zeta potential of ~ -20 mV for stability.

Advanced Research & Clinical Implications

  • Synergy with Corticosteroids: Preclinical research indicates H1 receptor signaling can modulate glucocorticoid receptor (GR) activity. Azelastine, as an inverse agonist, may enhance GR-mediated transactivation, providing a molecular rationale for its enhanced efficacy when combined with intranasal corticosteroids like fluticasone propionate [9].
  • Emerging Antiviral Activity: A 2025 Phase 2 clinical trial demonstrated that Azelastine 0.1% nasal spray used three times daily significantly reduced the risk of PCR-confirmed SARS-CoV-2 infection compared to placebo, suggesting a new potential application for its prophylactic use [10].

References

azelastine leukotriene inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Leukotriene Inhibition

Azelastine inhibits the production of pro-inflammatory leukotrienes through a multi-targeted enzymatic approach, rather than direct 5-lipoxygenase (5-LO) inhibition. The table below summarizes its primary mechanisms.

Target Enzyme Inhibitory Action Biological Consequence
Phospholipase A2 Inhibits activity [1] [2] Reduces release of arachidonic acid from membrane phospholipids, the initial substrate for leukotriene synthesis [1].
Leukotriene C4 (LTC4) Synthase Inhibits activity [1] [2] Blocks conversion of LTA4 to LTC4, preventing synthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4) [1].
5-Lipoxygenase (5-LO) Translocation Inhibits Ca²⁺-dependent translocation [3] Prevents enzyme movement to nuclear membrane, a key step for activation; may function as a FLAP (Five-Lipoxygenase-Activating Protein) inhibitor [3].

This mechanism is distinct from other antiallergic drugs like oxatomide and ketotifen, which inhibit leukotriene production only via phospholipase A2 [1].

Experimental Evidence & Quantitative Data

The inhibitory effects of azelastine have been demonstrated across various experimental models, from cell-free systems to in vivo studies. Key quantitative findings are consolidated in the table below.

Experimental Model Stimulus Measured Outcome Inhibitory Effect (IC₅₀ / ID₅₀)
Human Neutrophils & Eosinophils [3] Not specified Generation & release of leukotrienes IC₅₀ = 0.9 - 1.1 µM [3]
Guinea Pig Nasal Allergen Challenge [3] Allergen Allergen-induced leukotriene generation ID₅₀ < 100 µg/kg (im, 20 min) [3]
Human Rhinitis Patients [3] Allergen Allergen-induced leukotriene generation ID₅₀ < 30 µg/kg (po, 4 hr) [3]
Guinea Pig Bronchoconstriction [3] Allergen Leukotriene-mediated bronchoconstriction Oral ID₅₀ = 60 µg/kg (2 hr); 120 µg/kg (24 hr) [3]
Cell-Free System (RBL-1 cells) [1] Arachidonic Acid or LTA4 Production of LTC4 (via LTC4 Synthase) Inhibited (when LTA4 was substrate) [1]
Cell-Free System (RBL-1 cells) [1] Arachidonic Acid or LTA4 Production of LTB4 (via LTA4 Hydrolase) Not Inhibited [1]

Key Experimental Methodologies

The following are summaries of core experimental protocols used to generate the data above.

In Vitro Leukotriene Synthesis in Cell Cultures
  • Cell Preparation: Use rat basophilic leukemia (RBL-1) cells or human neutrophils/eosinophils [3] [1].
  • Stimulation: Incubate cells with calcium ionophore A23187 to activate the 5-lipoxygenase pathway [1].
  • Drug Application: Pre-incubate cells with azelastine (or vehicle control) before stimulation [1].
  • Measurement: Analyze production of LTB4 and LTC4 in the supernatant using High-Performance Liquid Chromatography (HPLC) [1].
Cell-Free Enzyme Activity Assay
  • System Setup: Use a cell-free preparation to study direct enzyme effects, bypassing upstream signaling [1].
  • Substrate Application: Provide direct substrates for downstream enzymes:
    • Arachidonic acid for 5-Lipoxygenase.
    • Leukotriene A4 (LTA4) free acid for LTC4 Synthase and LTA4 Hydrolase [1].
  • Drug Application: Introduce azelastine to the system.
  • Measurement: Quantify formation of LTB4 and LTC4 via HPLC to pinpoint the inhibited enzymatic step [1].
In Vivo Nasal Allergic Response
  • Animal Model: Use actively sensitized guinea pigs [4].
  • Challenge: Apply topical antigen into the nasal cavity [4].
  • Intervention: Pre-treat animals with azelastine (vs. control) before challenge.
  • Outcome Measures:
    • Nasal Lavage: Collect lavage fluid and measure concentrations of histamine and LTC4 via immunoassay or HPLC [4].
    • Vascular Permeability: Quantify the antigen-induced increase in nasal vascular permeability using a dye leakage technique [4].

Pathway and Experimental Visualization

The following diagram maps azelastine's targets onto the leukotriene biosynthesis pathway and its established experimental assessment methods.

cluster_pathway Leukotriene Biosynthesis Pathway & Azelastine Inhibition cluster_inhibition Azelastine Inhibition Points cluster_assay Key Experimental Assessments AA Arachidonic Acid LTA4 Leukotriene A₄ (LTA4) AA->LTA4 5-LO Activation PL2 Phospholipase A₂ PL2->AA Release LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC4 Synthase H5 5-Lipoxygenase (5-LO) + FLAP H4 LTA4 Hydrolase CS LTC4 Synthase Inhib_PL2 Inhibits Inhib_PL2->PL2 Inhib_5LO Inhibits Translocation Inhib_5LO->H5 Inhib_CS Inhibits Inhib_CS->CS Cell In Vitro: Cell Cultures (RBL-1, Neutrophils) Cell->LTC4 Measure LTB₄/LTC₄ via HPLC Free Cell-Free: Enzyme Assays Free->CS Pinpoint Target via HPLC Vivo In Vivo: Animal Models (Guinea Pig) Vivo->LTC4 Nasal Lavage LTC₄

Differentiation from Other Agents and Clinical Relevance

Azelastine's unique multi-target mechanism distinguishes it from other agents and underpins its clinical efficacy.

  • Mechanistic Differentiation: Unlike oxatomide and ketotifen, which only inhibit phospholipase A2, azelastine additionally and specifically blocks LTC4 synthase [1]. It also differs from classic 5-LO inhibitors like zileuton, as it doesn't directly inhibit 5-LO but likely prevents its cellular translocation [3].

  • Clinical Impact: This broad mechanism contributes to azelastine's efficacy in treating allergic rhinitis and asthma [3]. By reducing levels of potent inflammatory mediators like LTC4 in nasal lavage fluid, it effectively alleviates allergic symptoms [4] [2]. The inhibition of allergen-induced, leukotriene-mediated bronchoconstriction further highlights its therapeutic relevance in asthma [3].

References

azelastine hydrochloride cytochrome P450 metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Primary Cytochrome P450 Metabolism Pathways

The N-demethylation of azelastine to form desmethylazelastine is its major metabolic pathway. Kinetic studies in human liver microsomes (HLMs) typically reveal a biphasic Eadie-Hofstee plot, indicating the involvement of at least two enzymes with distinct affinities [1] [2].

The table below summarizes the key kinetic parameters of the CYP isoforms involved in azelastine N-demethylation:

CYP Isoform Recombinant Enzyme KM (μM) Attributed HLM Kinetic Component Average Percent Contribution to Clearance
CYP2D6 2.1 - 3.75 [3] [2] High-affinity (KM = 2.4 ± 1.3 μM) [2] 21.8% [2]
CYP3A4 43.7 - 51.1 [3] [2] Low-affinity (KM = 79.7 ± 12.8 μM) [2] 76.6% [2]
CYP1A2 125.4 [2] Low-affinity component [2] 3.9% [2]

This data shows that while CYP2D6 has a higher affinity for azelastine, CYP3A4 contributes more significantly to its overall metabolic clearance due to its greater abundance in the liver [2].

Inhibitory Effects on Other CYP Enzymes

Azelastine and its metabolites can also act as inhibitors of various CYP enzymes, which is a critical consideration for predicting drug-drug interactions [4] [5].

The table below outlines the inhibition constants (Ki) for azelastine and its primary metabolite, desmethylazelastine:

CYP Enzyme Substrate Reaction Azelastine Ki (μM) Desmethylazelastine Ki (μM) Inhibition Type
CYP2D6 Bufuralol 1'-hydroxylation [5] 1.2 ± 0.1 [5] 1.5 ± 0.2 [5] Competitive [5]
CYP2C9 S-warfarin 7-hydroxylation [5] 13.9 ± 1.8 [5] 15.0 ± 3.1 [5] Competitive [5]
CYP2C19 S-mephenytoin 4'-hydroxylation [5] 21.9 ± 2.2 [5] 7.3 ± 1.6 [5] Competitive [5]
CYP3A4 Testosterone 6β-hydroxylation [5] 23.7 ± 4.6 [5] 13.2 ± 2.3 [5] Competitive [5]
CYP2B6 7-Benzyloxyresorufin O-dealkylation [5] Not significant [5] 32.6 ± 4.8 [5] Uncompetitive [5]

Key Implications for Drug Development:

  • Highest Potency Inhibition: The most potent inhibitory effects of both azelastine and desmethylazelastine are on CYP2D6 [5]. Co-administration with drugs that are primarily metabolized by CYP2D6 (e.g., tricyclic antidepressants, some beta-blockers) requires careful monitoring.
  • Metabolite Activity: Desmethylazelastine exhibits inhibition potency equal to or greater than the parent drug for most CYPs, particularly against CYP2C19 and CYP3A4 [5]. This must be accounted for in chronic dosing scenarios.
  • Clinical Significance: Based on Ki values and expected plasma concentrations, the most likely clinically significant interactions are with CYP2D6 substrates [5]. Inhibition of CYP2C9, CYP2C19, and CYP3A4 is generally considered less likely to be clinically significant [5].

Experimental Protocols for Key Assays

For researchers aiming to characterize azelastine metabolism, here are summaries of key experimental methodologies from the literature.

1. Metabolic Identification in Human Liver Microsomes [1]

  • Incubation System: Typical incubations contained human liver microsomes (e.g., 0.1 mg/mL), azelastine (e.g., 5-200 µM), and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) in a potassium phosphate buffer (pH 7.4).
  • Reaction: Mixtures were pre-incubated and the reaction initiated by adding the NADPH system. After a set time (e.g., 30-60 min) in a shaking water bath, the reaction was stopped by cooling and adding acetonitrile or another organic solvent.
  • Analysis: The formation of desmethylazelastine was quantified using high-performance liquid chromatography (HPLC) with UV detection. Metabolites were chromatographically resolved and identified by comparison with synthesized authentic standards [1].

2. Enzyme Kinetics and Contribution Analysis [2]

  • Kinetic Profiling: Azelastine N-demethylation velocity is measured across a range of substrate concentrations in HLMs. Data is plotted via Eadie-Hofstee (velocity/substrate vs. velocity) to visualize biphasic kinetics.
  • Chemical Inhibition: HLMs are incubated with a single concentration of azelastine (e.g., 5 µM) and various selective inhibitors:
    • CYP3A4: Ketoconazole (0.08 µM IC₅₀) or troleandomycin [3] [2].
    • CYP2D6: Quinidine [1] or bufuralol [2].
    • CYP1A2: Furafylline [3] or fluvoxamine (17.2 µM IC₅₀) [2].
  • Correlation Analysis: Azelastine N-demethylase activity (at a low substrate concentration) is measured in a panel of individual human liver microsomes and correlated with known marker activities for specific CYPs (e.g., testosterone 6β-hydroxylation for CYP3A4) [2].
  • Recombinant Enzyme Kinetics: The reaction is run using supersomes or microsomes from baculovirus-infected insect cells expressing single human CYP isoforms (CYP1A1, 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) to determine their intrinsic KM and Vmax values [2].

3. Inhibition Constant (Ki) Determination [5]

  • System: Use human B-lymphoblast microsomes expressing a single, specific human CYP enzyme.
  • Assay: The CYP-specific model substrate reaction is measured at several substrate concentrations (around its KM) in the presence of varying concentrations of azelastine or its metabolites.
  • Analysis: Reaction velocities are plotted, and the data is fitted to various inhibition models (competitive, non-competitive, uncompetitive) using non-linear regression software. The model that best fits the data provides the Ki value.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the relationship between the key metabolic enzymes and the experimental approaches used to identify them.

f Azelastine CYP Metabolism Pathway Azelastine Azelastine Desmethylazelastine Desmethylazelastine Azelastine->Desmethylazelastine N-Demethylation CYP3A4 CYP3A4 Azelastine->CYP3A4 Primary Metabolizer CYP2D6 CYP2D6 Azelastine->CYP2D6 High-Affinity Metabolizer CYP1A2 CYP1A2 Azelastine->CYP1A2 Minor Metabolizer HLM HLM HLM->CYP3A4 Biphasic Kinetics HLM->CYP2D6 Biphasic Kinetics ChemicalInhibition ChemicalInhibition ChemicalInhibition->CYP3A4 Ketoconazole ChemicalInhibition->CYP2D6 Quinidine CorrelationAnalysis CorrelationAnalysis CorrelationAnalysis->CYP3A4 CYP3A4 Marker rCYP rCYP rCYP->CYP3A4 Confirmed Activity rCYP->CYP2D6 Confirmed Activity rCYP->CYP1A2 Confirmed Activity

Azelastine is metabolized by multiple CYP enzymes, identified through complementary experimental methods.

Research and Development Implications

  • Predicting Drug-Drug Interactions (DDIs): The primary clinical concern is the potential for azelastine, and more notably its desmethyl metabolite, to inhibit CYP2D6 [5]. When developing formulations for chronic oral administration or repurposing azelastine for new indications, in vivo DDI studies with sensitive CYP2D6 substrates are warranted.
  • Consideration of Polymorphisms: Given the significant role of CYP2D6, which is a polymorphic enzyme, the metabolic rate of azelastine may vary considerably among individuals with different CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers).
  • Leveraging CAD Properties for Repurposing: Recent research suggests that azelastine's anti-proliferative effects in cancer cells (e.g., triple-negative breast cancer, colorectal cancer) are independent of HRH1 antagonism. Instead, they are mediated by its action as a cationic amphiphilic drug (CAD) that directly targets and interferes with ADP-ribosylation factor 1 (ARF1) signaling [6]. This opens promising avenues for drug repurposing in oncology.

References

Application Note: Validated HPLC Method for Simultaneous Determination of Azelastine HCl, Fluticasone Propionate, and Oxymetazoline in Nasal Mucosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of azelastine hydrochloride (AZT), fluticasone propionate (FP), and oxymetazoline (OXY) has shown enhanced efficacy over single-drug therapies for treating seasonal allergic rhinitis and in managing symptoms and viral load in COVID-19 patients [1]. Monitoring the concentration of these drugs at the site of action—the nasal mucosa—is crucial for optimizing therapeutic efficacy and safety.

This application note describes a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a diode array detector (DAD) for the simultaneous quantification of AZT, FP, and OXY extracted from nasal mucosa and nasopharyngeal swabs of human subjects [1] [2] [3]. The method is characterized by a short run time, simple sample preparation, and full validation in accordance with FDA bioanalytical method guidelines.

Principle

The method leverages reversed-phase chromatography, where the analytes are separated based on their hydrophobicity. The drugs are extracted from the biological matrix using a straightforward protein precipitation technique. They are then separated on a C18 column using an isocratic mobile phase and detected at 240 nm [1]. The method successfully resolves all three analytes from each other and from potential matrix interferences within a concise 10-minute run time.

Materials and Equipment

Category Details
HPLC System Hitachi Chromaster HPLC system with DAD and auto-injector [1]
Analytical Column Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm particle size) [1]
Mobile Phase Acetonitrile and Water (HPLC grade) in a 70:30 (v/v) ratio [1]
Standards AZT, FP, and OXY reference standards (purity ≥ 99.9%) [1]
Solvents & Reagents Methanol, Acetonitrile (HPLC grade) [1]
Sample Material Nasal mucosa or nasopharyngeal swabs from human subjects [1]

Experimental Protocol

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each AZT, FP, and OXY standard into separate 100 mL volumetric flasks. Dissolve and make up to volume with methanol [1].
  • Calibrator Samples: Spike appropriate volumes of the stock solutions into 900 µL of blank nasal mucosa to generate calibration curves within the following ranges:
    • AZT: 8 - 125 µg/mL
    • FP: 10 - 100 µg/mL
    • OXY: 10 - 125 µg/mL [1]
  • Quality Control (QC) Samples: Prepare QC samples at lower limit of quantification (LLOQ), low (LQC), mid (MQC), and high (HQC) concentrations similarly [1].
Sample Preparation (Protein Precipitation)
  • To a 900 µL sample of nasal mucosa homogenate or swab extract, add a suitable volume of acetonitrile (exact volume to be optimized).
  • Vortex mix vigorously for 1-2 minutes.
  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully collect the clear supernatant and filter it through a 0.22 µm membrane filter before HPLC injection [1].
Chromatographic Conditions
Parameter Condition
Column Temperature Ambient
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 0.7 mL/min
Injection Volume As per system suitability (e.g., 20 µL)
Detection Wavelength 240 nm
Run Time 10 minutes [1]
System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the HPLC system is performing adequately. This typically involves multiple injections of a standard solution to verify that parameters like retention time reproducibility, theoretical plates, tailing factor, and resolution meet pre-defined acceptance criteria [4].

Method Validation Summary

The method has been comprehensively validated as per FDA guidelines [1]. Key validation parameters and results are summarized below.

Table 1: Analytical Performance and Validation Data
Validation Parameter Result for AZT Result for FP Result for OXY
Linearity Range (µg/mL) 8 - 125 10 - 100 10 - 125
Accuracy (Average Recovery ± SD) 101.56% ± 0.39 102.45% ± 0.86 104.61% ± 4.52
Precision (% RSD) Within acceptable limits [1] Within acceptable limits [1] Within acceptable limits [1]
Specificity No interference from nasal mucosa matrix [1] No interference from nasal mucosa matrix [1] No interference from nasal mucosa matrix [1]
Stability Stable during sample prep, storage, and injection [1] Stable during sample prep, storage, and injection [1] Stable during sample prep, storage, and injection [1]
Table 2: Application to Real Human Samples (Recovery ± % RSD)
Demographic Factor AZT FP OXY
Both Genders 99.03% ± 0.75 100.02% ± 0.94 100.94% ± 1.98
Different Age Groups 100.45% ± 0.96 100.69% ± 1.08 100.32% ± 1.53

Experimental Workflow and Validation Pathway

The following diagrams illustrate the key procedural and conceptual frameworks for this method.

G Start Start Method Application SP Sample Preparation: Protein Precipitation with ACN Start->SP Inj HPLC Injection SP->Inj Sep Chromatographic Separation C18 Column, 70:30 ACN:H₂O Inj->Sep Det DAD Detection at 240 nm Sep->Det Data Data Analysis & Quantification Det->Data End Report Generation Data->End

Figure 1: HPLC Analysis Workflow for Nasal Mucosa Samples. This flowchart outlines the step-by-step process from sample preparation to final report generation. ACN: Acetonitrile; DAD: Diode Array Detector.

G Val Method Validation Spec Specificity Val->Spec Acc Accuracy Val->Acc Prec Precision Val->Prec Lin Linearity & Range Val->Lin Sens Sensitivity (LLOQ) Val->Sens Rob Robustness Val->Rob

Figure 2: Core Components of HPLC Method Validation. The method's reliability is established by assessing these six key parameters as per regulatory guidelines [4] [5]. LLOQ: Lower Limit of Quantification.

Discussion

The validated method demonstrates excellent performance characteristics. The high accuracy and precision, coupled with consistent recoveries across different genders and age groups, confirm the method's robustness and reliability for real-world application [1]. The stability of the analytes during handling and the short run time of 10 minutes make the method highly practical for routine analysis in clinical pharmacology and therapeutic drug monitoring.

Furthermore, the study confirmed that the drug concentration in the nasal mucosa remained constant with low variability for the first four hours post-administration, highlighting the method's utility in pharmacokinetic profiling and dose optimization studies at the site of action [1].

Conclusion

This detailed protocol describes a simple, fast, and fully validated stability-indicating RP-HPLC/DAD method for the simultaneous quantification of azelastine hydrochloride, fluticasone propionate, and oxymetazoline in nasal mucosa. Its successful application to real human samples makes it a valuable tool for researchers and drug development professionals working on topical intranasal therapies for allergic rhinitis and related conditions.

References

analytical technique quantification azelastine research samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Azelastine Quantification

Azelastine is a second-generation histamine H1-receptor antagonist used in nasal sprays and eye drops for allergic conditions [1]. For its quantification in pure form and pharmaceutical preparations, two spectroscopic methods have been developed and validated [2].

  • Method A: Difference Spectroscopy: This method leverages the pH-dependent spectral shifts of azelastine. The absorbance difference between the drug's acidic and basic solutions is measured at 228 nm [2].
  • Method B: Eosin Y Binary Complex Formation: This method is based on the formation of a binary complex between azelastine and Eosin Y in an acetate buffer at pH 3. The complex is measured at 550 nm [2].

Summary of Validated Analytical Methods

The table below summarizes the key parameters for the two analytical procedures:

Parameter Method A: Difference Spectroscopy Method B: Eosin Y Complex
Principle Absorbance difference between acidic/basic solutions [2] Ion-pair complex formation with Eosin Y [2]
Measurement Wavelength 228 nm [2] 550 nm [2]
Linearity Range 2.0 - 20.0 μg·mL⁻¹ [2] 0.5 - 15.0 μg·mL⁻¹ [2]
Recovery ± S.D. 99.84 ± 0.87% [2] 100.02 ± 0.78% [2]
Recommended Use General quality control quantification [2] Sensitive analysis for low concentrations [2]

Detailed Experimental Protocols

Protocol 1: Difference Spectroscopy (Method A)

This method is simple and cost-effective for the routine analysis of azelastine in bulk powder and pharmaceutical dosage forms.

  • Materials & Reagents: Azelastine standard, hydrochloric acid (HCl) solution (0.1 M), sodium hydroxide (NaOH) solution (0.1 M), distilled water.
  • Equipment: UV-Visible spectrophotometer, matched quartz cells, analytical balance, volumetric flasks, pipettes.
  • Procedure:
    • Standard Solution Preparation: Dissolve an accurately weighed quantity of azelastine standard in distilled water to prepare a stock solution of 100 μg·mL⁻¹.
    • Test Solutions: Prepare two sets of sample solutions from the stock solution.
      • Acidic Solution: Dilute an aliquot with 0.1 M HCl to a final concentration within the linear range (e.g., 10 μg·mL⁻¹).
      • Basic Solution: Dilute the same aliquot with 0.1 M NaOH to the same final concentration.
    • Spectral Measurement:
      • Use the acidic solution of the same concentration as the blank for the basic solution, and vice versa.
      • Measure the absorbance difference (ΔA) between the acidic and basic solutions at 228 nm.
    • Quantification: Construct a calibration curve by plotting ΔA against the concentration of azelastine and determine the concentration of unknown samples from this curve.
Protocol 2: Eosin Y Binary Complex Method (Method B)

This method offers higher sensitivity and is suitable when a lower limit of quantification is required.

  • Materials & Reagents: Azelastine standard, Eosin Y solution (0.1% w/v), acetate buffer (pH 3.0), distilled water.
  • Equipment: UV-Visible spectrophotometer, matched quartz cells, analytical balance, volumetric flasks, pipettes.
  • Procedure:
    • Standard Solution Preparation: Prepare a stock solution of azelastine (100 μg·mL⁻¹) in distilled water.
    • Complex Formation:
      • Transfer an aliquot of the standard or sample solution (containing 0.5-15.0 μg of azelastine) to a 10 mL volumetric flask.
      • Add 1.0 mL of acetate buffer (pH 3.0) and 1.0 mL of 0.1% Eosin Y solution.
      • Dilute to volume with distilled water and mix thoroughly.
    • Spectral Measurement:
      • Measure the absorbance of the resulting complex against a reagent blank prepared similarly but without azelastine.
      • Perform measurements at 550 nm.
    • Quantification: Use a calibration curve of absorbance versus concentration to determine the azelastine concentration in test samples.

Experimental Workflow Visualization

The following diagram illustrates the general decision-making workflow for the quantification of azelastine in a research sample, incorporating the two methods described.

start Research Sample Containing Azelastine decision Required Sensitivity Level? start->decision methodA Method A: Difference Spectroscopy decision->methodA Standard methodB Method B: Eosin Y Complex decision->methodB High analysis UV-Vis Spectral Analysis methodA->analysis methodB->analysis result Concentration Determined analysis->result

Workflow for Azelastine Quantification Method Selection

Method Validation Guidelines

When implementing these methods, conduct a full validation per ICH guidelines. The cited study reported the following key parameters [2]:

  • Linearity: Demonstrated through a high correlation coefficient (r > 0.999) over the specified ranges.
  • Accuracy: Assessed by recovery studies, yielding results close to 100% with low standard deviation.
  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day), showing low relative standard deviation (RSD).
  • Specificity: Confirmed by the ability to determine azelastine accurately in the presence of common pharmaceutical excipients.
  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined, with Method B expected to have lower values due to its higher sensitivity.

Application Notes

  • Pharmaceutical Analysis: Both methods have been successfully applied to pharmaceutical dosage forms like nasal sprays without interference from common additives or preservatives [2].
  • Solution Stability: For reproducible results, ensure the stability of standard solutions and complex mixtures during analysis.
  • Instrument Calibration: Regular calibration of the spectrophotometer is critical for obtaining accurate absorbance measurements.

References

protein precipitation extraction azelastine biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Protocol 1: HPLC-DAD Analysis in Nasal Mucosa

This protocol is based on a validated method for the simultaneous determination of azelastine hydrochloride (AZT), fluticasone propionate, and oxymetazoline in nasal mucosa and nasopharyngeal swabs [1] [2]. It is particularly suited for monitoring drug concentration at the site of action.

Detailed Experimental Methodology
  • Sample Preparation: Protein Precipitation A simple and quick protein precipitation method is used for sample extraction [1] [2].

    • Homogenization: Nasal mucosa or nasopharyngeal swab samples are collected and homogenized.
    • Spiking: A 900 µL aliquot of the homogenized sample is spiked with working standard solutions of the analytes.
    • Precipitation: Acetonitrile is added to the sample to precipitate proteins.
    • Centrifugation: The mixture is centrifuged to separate the precipitated proteins.
    • Injection: The clear supernatant layer is collected and injected into the HPLC system.
  • Instrumentation and Chromatographic Conditions

    • HPLC System: Hitachi Chromaster HPLC system with a Diode Array Detector (DAD) [2].
    • Column: Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm) [1] [2].
    • Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v) [1] [2].
    • Flow Rate: 0.7 mL/min [1] [2].
    • Detection Wavelength: 240 nm [2].
    • Injection Volume: Not specified, but a 100 µL aliquot of the final supernatant is transferred to an autosampler vial [2].
    • Run Time: 10 minutes, which provides a good separation of all three analytes [1] [2].

The following diagram illustrates the complete workflow for this protocol:

Start Start Sample Preparation Homogenize Homogenize nasal mucosa/swab Start->Homogenize Spike Spike with analyte standards Homogenize->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge Centrifuge mixture Precipitate->Centrifuge Collect Collect clear supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject HPLC HPLC-DAD Analysis Inject->HPLC Column Column: C18 (250x4.6 mm, 5 µm) HPLC->Column MobilePhase Mobile Phase: Acetonitrile:Water (70:30) Column->MobilePhase Flow Flow Rate: 0.7 mL/min MobilePhase->Flow Detection Detection: 240 nm Flow->Detection Runtime Run Time: 10 min Detection->Runtime

Method Validation Data

The method was validated according to FDA guidelines for bioanalytical methods [1] [2]. The key performance characteristics for azelastine are summarized below:

Table 1: Validation Parameters for Azelastine (AZT) in Nasal Mucosa

Validation Parameter Result for Azelastine (AZT)
Calibration Range 8 - 125 µg/mL [1] [2]
Average Recovery ± SD 101.56% ± 0.39 [1] [2]
Precision & Accuracy Within acceptable limits [1] [2]
Stability Stable throughout preparation, storage, and injection [1]
Application Notes
  • Key Advantage: This method is efficient for quantifying azelastine directly at its site of action in nasal tissue, with a run time of only 10 minutes [1] [2].
  • Sample Stability: The analytes were stable for the first four hours in the nasal mucosa, allowing a practical window for analysis [1].
  • Specificity: The method was successfully applied to real human nasopharyngeal swabs, and the results were not affected by the donor's gender or age [1].

Protocol 2: LC-ESI/MS/MS Analysis in Human Plasma

This protocol describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry method for determining azelastine in human plasma, with an application in a bioequivalence study [3].

Detailed Experimental Methodology
  • Sample Preparation: Liquid-Liquid Extraction A liquid-liquid extraction method is used for sample clean-up and pre-concentration [3].

    • Aliquot: A 1.0 mL volume of human plasma is used.
    • Add Internal Standard (IS): 100 µL of the IS solution (clomipramine, 10 µg/mL) is added.
    • Extraction: 5.0 mL of n-hexane and 2-propanol (97:3, v/v) is added, and the mixture is vortexed for 10 minutes.
    • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
    • Evaporation: The clear organic (upper) layer is transferred to another tube and evaporated to dryness under a stream of nitrogen at 40°C.
    • Reconstitution: The residue is reconstituted in 150 µL of acetonitrile and 5 mM ammonium acetate (1:1, v/v) by vortex mixing.
    • Injection: 7.0 µL of this solution is injected into the LC-MS/MS system.
  • Instrumentation and Chromatographic Conditions

    • LC System: NANOSPACE SI-2 system [3].
    • MS System: API 5000 mass spectrometer with an electrospray ionization (ESI) source in positive ion mode [3].
    • Column: YMC Pack Pro C8 (50 mm × 2.0 mm, 3 µm) [3].
    • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (70:30, v/v, pH=6.4) [3].
    • Flow Rate: 0.25 mL/min [3].
    • Injection Volume: 7.0 µL [3].
    • Run Time: < 2.0 minutes [3].
    • MRM Transitions: Azelastine: m/z 382.2 → 112.2 (Collision Energy: 35 eV) Internal Standard (Clomipramine): m/z 315.3 → 228.0 (Collision Energy: 53 eV) [3].

The workflow for this sensitive protocol is as follows:

Start Start Sample Preparation Aliquot Aliquot 1.0 mL Plasma Start->Aliquot AddIS Add Internal Standard (Clomipramine) Aliquot->AddIS Extract Add n-Hexane:2-Propanol (97:3) and Vortex for 10 min AddIS->Extract Centrifuge Centrifuge at 4000 rpm for 5 min Extract->Centrifuge Transfer Transfer organic layer Centrifuge->Transfer Evaporate Evaporate to dryness under N₂ at 40°C Transfer->Evaporate Reconstitute Reconstitute in 150 µL Acetonitrile:Ammonium Acetate (1:1) Evaporate->Reconstitute Inject Inject 7.0 µL into LC-MS/MS Reconstitute->Inject LCMSMS LC-ESI/MS/MS Analysis Inject->LCMSMS Column Column: C8 (50x2.0 mm, 3 µm) LCMSMS->Column MobilePhase Mobile Phase: Acetonitrile: 5mM Ammonium Acetate (70:30) Column->MobilePhase Flow Flow Rate: 0.25 mL/min MobilePhase->Flow Detection Detection: MRM Azelastine: 382.2→112.2 Flow->Detection Runtime Run Time: < 2.0 min Detection->Runtime

Method Validation Data

The method was fully validated and showed excellent performance for a bioequivalence study [3].

Table 2: Validation Parameters for Azelastine in Human Plasma by LC-MS/MS

Validation Parameter Result for Azelastine
Linear Range (LLOQ) 10 - 5000 pg/mL [3]
Inter-day Precision 4.13 - 17.91% [3]
Inter-day Accuracy 87.57 - 109.70% [3]
Retention Time < 2.0 minutes total run time [3]
Application Notes
  • Key Advantage: This method is extremely sensitive with a lower limit of quantification (LLOQ) of 10 pg/mL, making it suitable for pharmacokinetic studies where plasma concentrations are very low [3].
  • High Throughput: The total run time is less than 2.0 minutes, allowing for rapid analysis of many samples [3].
  • Specificity: No endogenous compounds were found to interfere at the retention times of azelastine or the internal standard, confirming the method's specificity [3].

Discussion & Concluding Summary

The two protocols cater to different analytical needs. The HPLC-DAD method is robust, cost-effective, and ideal for analyzing samples where the drug concentration is relatively high, such as in nasal tissue after local administration [1] [2]. In contrast, the LC-MS/MS method offers superior sensitivity and speed for quantifying trace levels of azelastine in systemic circulation like plasma, which is essential for pharmacokinetic and bioequivalence studies [3].

Table 3: Protocol Selection Guide

Aspect HPLC-DAD Protocol LC-MS/MS Protocol
Best For Site-of-action concentration analysis Systemic exposure & pharmacokinetics
Sensitivity µg/mL range pg/mL range
Sample Type Nasal mucosa, tissue homogenates Plasma, serum
Throughput Moderate (10 min/sample) High (< 2 min/sample)
Cost & Accessibility More accessible instrumentation Requires specialized MS equipment

I hope these detailed protocols and application notes are helpful for your research and development work. Should you require further clarification on any of the steps, please do not hesitate to ask.

References

simultaneous determination azelastine fluticasone oxymetazoline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Medical Rationale

The combination of azelastine (an antihistamine), fluticasone (a corticosteroid), and oxymetazoline (a decongestant) represents a potent therapeutic approach for managing seasonal allergic rhinitis and related nasal symptoms [1]. The synergy of these drugs offers enhanced clinical efficacy, creating a need for robust analytical methods to monitor their concentrations in target tissues.

The protocol below is designed to quantify these three analytes simultaneously in human nasal mucosa and nasopharyngeal swab samples. It is particularly valuable for:

  • Monitoring therapeutic doses in the nasal mucosa over time.
  • Optimizing treatment regimens and drug formulation delivery.
  • Conducting bioequivalence studies for generic drug development [1] [2].

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

This method uses Reverse-Phase HPLC with a Diode Array Detector (DAD) [1] [2].

  • Column: Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.
  • Flow Rate: 0.7 mL/min
  • Detection Wavelength: 240 nm
  • Injection Volume: Not specified in the source, but typically 10-20 µL for such methods.
  • Run Time: 10 minutes
  • Column Temperature: Ambient
Reagents and Solution Preparation
  • Standards: Pure reference standards of Azelastine Hydrochloride (AZT), Fluticasone Propionate (FP), and Oxymetazoline (OXY).
  • Solvents: HPLC-grade acetonitrile, methanol, and water.
  • Stock Solutions (100 µg/mL): Accurately weigh 0.01 g of each standard and dissolve in 100 mL of methanol.
  • Calibrators and Quality Controls (QC): Prepare working solutions by spiking appropriate volumes of stock solutions into 900 µL of blank nasal mucosa homogenate to achieve the desired concentration ranges [1] [2]. The tables below provide specific details.
Sample Collection and Preparation

A simple protein precipitation method is used for extraction [1] [2].

  • Sample: Nasal mucosa or nasopharyngeal swab specimens.
  • Extraction Solvent: Acetonitrile.
  • Procedure:
    • Homogenize the nasal mucosa sample.
    • Accurately transfer a 900 µL aliquot to a microcentrifuge tube.
    • Add a suitable volume of acetonitrile (e.g., 900 µL or a 1:1 ratio).
    • Vortex mix vigorously for 1-2 minutes.
    • Centrifuge at a high speed (e.g., 10,000-15,000 rpm) for 10 minutes to precipitate proteins.
    • Carefully collect the clear supernatant.
    • Filter the supernatant through a 0.45 µm or 0.22 µm membrane filter before HPLC injection.

The following diagram illustrates the experimental workflow:

G Start Sample Collection (Nasal Mucosa/Swab) A Homogenize Sample Start->A B Add Acetonitrile (Protein Precipitation) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Filter Supernatant (0.45/0.22 µm membrane) D->E F HPLC Analysis (RP-HPLC/DAD, 240 nm) E->F End Data Analysis F->End

Method Validation Summary

The method has been validated according to FDA bioanalytical guidelines [1] [2]. Key parameters are summarized below.

Table 1: Analytical Performance and Linearity Data

Analyte Abbreviation Linear Range (µg/mL) Calibration Curve Average Recovery ± SD (%)
Azelastine HCl AZT 8 – 125 Not specified 101.56 ± 0.39
Fluticasone Propionate FP 10 – 100 Not specified 102.45 ± 0.86
Oxymetazoline OXY 10 – 125 Not specified 104.61 ± 4.52

Table 2: Precision and Accuracy Data

Analyte QC Level Concentration (µg/mL) Precision (% RSD) Accuracy (%)
Azelastine HCl LLOQ 8.00 Data not specified in source Data not specified in source
LQC 24.00
MQC 62.50
HQC 87.50
Fluticasone Propionate LLOQ 10.00 Data not specified in source Data not specified in source
LQC 30.00
MQC 50.00
HQC 70.00
Oxymetazoline LLOQ 10.00 Data not specified in source Data not specified in source
LQC 30.00
MQC 62.50
HQC 87.50

Note: The original source confirmed that results for precision and accuracy were within acceptable limits as per FDA guidelines, though specific values were not provided in the abstract and methods section [1] [2].


Application Notes & Troubleshooting

  • Specificity: The method achieves a clear separation of all three analytes within a short run time of 10 minutes, as confirmed by the distinct peaks in the chromatogram [1] [2].
  • Stability: The analytes were found to be stable in the prepared samples during the handling and storage conditions tested. The concentration in the nasal mucosa remained constant with low variability for the first four hours post-administration [1] [2].
  • Demographic Factors: The method's performance was consistent when applied to real nasopharyngeal swabs, with no significant effects observed due to the donor's gender or age [1] [2].
  • Critical Considerations:
    • Priming and Glassware: If adapting this method for LC-MS/MS analysis of azelastine, be aware that the drug and its metabolite can adsorb to glass surfaces. Use polypropylene vials and containers to prevent significant analyte loss [3].
    • System Suitability: Always run system suitability tests before the analytical batch to ensure the HPLC system meets required parameters (e.g., retention time reproducibility, peak symmetry, and resolution).

Conclusion

This protocol provides a reliable, efficient, and validated RP-HPLC/DAD method for the simultaneous quantification of azelastine, fluticasone, and oxymetazoline in nasal mucosa samples. Its straightforward sample preparation and rapid analysis make it highly suitable for application in pharmaceutical development and clinical research to monitor local drug delivery and efficacy.


References

Comprehensive Application Notes and Protocols for Stability Testing of Azelastine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azelastine Hydrochloride

Azelastine hydrochloride is a potent second-generation selective H₁-receptor antagonist, widely used in ophthalmic solutions and nasal sprays for managing allergic conjunctivitis, seasonal allergic rhinitis, and non-allergic vasomotor rhinitis. It possesses dual-acting anti-inflammatory properties, combining antihistaminic effects with mast cell stabilization and inhibition of various inflammatory mediators. The drug is a phthalazinone derivative with a seven-membered ring, commonly formulated as an anhydrous monohydrochloride salt. It is a white, odorless, bitter-tasting crystalline powder with a high melting point of 225°C and is sparingly soluble in water, methanol, and propylene glycol, but slightly soluble in glycerin, ethanol, and octanol. [1]

Stability testing is a critical component of pharmaceutical development, ensuring that the drug substance and product maintain their identity, strength, quality, and purity throughout their shelf life. For azelastine HCl, comprehensive stability studies are essential due to its susceptibility to degradation under various stress conditions, which can impact both efficacy and safety. These studies help identify degradation products, establish shelf life, and recommend appropriate storage conditions. This document outlines validated stability-indicating methods and protocols based on International Council for Harmonisation (ICH) guidelines. [2] [3]

Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method

The first fully validated stability-indicating HPLC method for azelastine HCl was developed by El-Shaheny et al. This method effectively separates azelastine from its degradation products and internal standard, making it suitable for quality control and stability assessment. [2] [4]

  • Column: C18 stationary phase
  • Mobile Phase: Acetonitrile-0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v)
  • Detection: UV detection at 210 nm
  • Internal Standard: Naftazone
  • Linearity Range: 0.2 - 20.0 µg mL⁻¹
  • Detection Limit: 7.05 ng mL⁻¹

The method was successfully applied for the analysis of azelastine HCl in commercial eye drops and nasal spray formulations. The results obtained were statistically comparable to those from a comparison method, confirming its accuracy and precision. [2]

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/Q-TOF) Method

A more recent and advanced method utilizing Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) has been developed for enhanced characterization of degradation products. This method provides high-resolution separation and accurate mass identification. [3]

  • Column: Kinetex C18 (100 × 4.6 mm; 2.6 µm)
  • Elution Mode: Isocratic
  • Detection Wavelength: 241 nm (PDA)
  • Mass Spectrometry: Q/TOF for product identification and characterization

This method was specifically used to identify and characterize six major degradation products (I-VI) formed under various ICH-prescribed stress conditions. The use of high-resolution mass spectrometry allows for the structural elucidation of unknown impurities and the postulation of degradation pathways. [3]

Forced Degradation Studies and Protocols

Forced degradation studies are conducted to elucidate the intrinsic stability of the drug molecule and to validate the stability-indicating power of the analytical methods.

Summary of Degradation Behavior

Azelastine HCl is susceptible to degradation under several stress conditions. The table below summarizes its observed degradation profile. [2] [3]

Table 1: Summary of Azelastine HCl Degradation under ICH Stress Conditions

Stress Condition Details Extent of Degradation Key Degradation Products
Acidic Hydrolysis -- Significant degradation [3] --
Alkaline Hydrolysis -- Significant degradation [3] --
Neutral Hydrolysis With photolysis Significant degradation [3] --
Oxidative Stress -- Significant degradation [3] Product(s) isolated and characterized via DSC, FTIR, NMR [3]
Photolytic Stress Acidic/alkaline/neutral with light Significant degradation [3] --
Thermal Stress -- -- --

Note: The specific quantitative extent of degradation for each condition was not fully detailed in the provided search results. The methods, however, were able to resolve the drug peak from all degradation peaks, confirming their stability-indicating nature. [2] [3]

Detailed Experimental Protocols
3.2.1 Protocol for Hydrolytic Degradation

Objective: To investigate the stability of azelastine HCl under acidic, alkaline, and neutral conditions.

  • Reagent Preparation: Prepare 0.1 M HCl, 0.1 M NaOH, and neutral water (pH ~7.0).
  • Sample Preparation: Weigh accurately about 50 mg of azelastine HCl API into three separate 50 mL volumetric flasks.
  • Stress Procedure: Add 25 mL of the respective reagents (0.1 M HCl, 0.1 M NaOH, water) to each flask. Heat the solutions at 70°C for 24 hours in a controlled temperature water bath.
  • Quenching and Dilution: After 24 hours, cool the solutions to room temperature. Neutralize the acid and alkali stressed samples to pH 7.0. Dilute to volume with the appropriate solvent (e.g., mobile phase).
  • Analysis: Inject the samples into the HPLC or UPLC system using the conditions described in Sections 2.1 and 2.2.
3.2.2 Protocol for Oxidative Degradation

Objective: To assess the susceptibility of azelastine HCl to oxidative stress.

  • Reagent Preparation: Use 3% (v/v) hydrogen peroxide (H₂O₂).
  • Sample Preparation: Weigh accurately about 50 mg of azelastine HCl API into a 50 mL volumetric flask.
  • Stress Procedure: Add 25 mL of 3% H₂O₂ solution. Allow the reaction to proceed at room temperature for 30 minutes to 1 hour.
  • Dilution: After the stress period, dilute the solution to volume with mobile phase to stop the reaction.
  • Analysis: Inject the sample into the HPLC or UPLC system. For major oxidative degradants, scale up the reaction for isolation using solvent extraction, followed by characterization by DSC, FTIR, and NMR. [3]
3.2.3 Protocol for Photolytic Degradation

Objective: To determine the photostability of azelastine HCl as per ICH Q1B guidelines.

  • Sample Preparation: Prepare a solution of the drug (e.g., 10 µg/mL) in a suitable solvent. Also, expose solid drug substance in a transparent quartz petri dish.
  • Light Exposure: Expose the samples to a combination of visible and UV light (e.g., 1.2 million lux hours for visible and 200-watt hours/m² for UV) in a calibrated photostability chamber.
  • Control: Keep identical samples wrapped in aluminum foil and placed alongside the exposed samples (dark control).
  • Analysis: After the exposure, analyze both the exposed and control samples by HPLC/PDA to detect any degradation and check for spectral purity.
3.2.4 Protocol for Thermal Degradation

Objective: To study the effect of heat on the solid drug substance.

  • Sample Preparation: Place approximately 100 mg of azelastine HCl API in a clean, dry glass vial.
  • Stress Procedure: Store the sample in a stability oven at 60°C for 30 days.
  • Analysis: After the stress period, allow the sample to cool to room temperature. Prepare a solution of the stressed solid in mobile phase and analyze by HPLC.

The following workflow diagram illustrates the logical sequence of the forced degradation studies:

G Start Start: Azelastine HCl API Acidic Acidic Hydrolysis (0.1 M HCl, 70°C, 24h) Start->Acidic Alkaline Alkaline Hydrolysis (0.1 M NaOH, 70°C, 24h) Start->Alkaline Oxidative Oxidative Stress (3% H₂O₂, RT, 30-60 min) Start->Oxidative Photolytic Photolytic Stress (ICH Q1B Conditions) Start->Photolytic Thermal Thermal Stress (Solid, 60°C, 30 days) Start->Thermal Analysis HPLC/UPLC-MS Analysis Acidic->Analysis Alkaline->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Results Degradation Profile & Pathway Analysis->Results

Kinetic Investigation of Degradation

A kinetic investigation of azelastine HCl degradation provides critical data for predicting shelf-life and understanding degradation mechanisms. The study by El-Shaheny et al. included kinetic analysis under specific stress conditions. [2] [5]

  • Order of Reaction: The degradation of azelastine HCl in alkaline medium was found to follow pseudo-first-order kinetics.
  • Rate Constant: The apparent first-order rate constant ((k_{obs})) was determined from the slope of the linear plot of (\ln[A]) versus time, where ([A]) is the concentration of azelastine HCl.
  • Half-Life: The half-life ((t_{1/2})) of the degradation reaction was calculated using the formula (t_{1/2} = 0.693 / k_{obs}).
  • Energy of Activation: The Arrhenius equation was used to calculate the energy of activation ((E_a)) for the degradation process by studying the kinetics at different temperatures.

Table 2: Kinetic Parameters for Alkaline Degradation of Azelastine HCl

Parameter Value / Description
Kinetic Order Pseudo-First-Order [2] [5]
Rate Constant ((k_{obs})) Determined experimentally at specific temperature [2]
Half-Life ((t_{1/2})) Calculated as (0.693 / k_{obs}) [2] [5]
Energy of Activation ((E_a)) Determined via Arrhenius plot [2]

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for toxicological assessment. LC-Q/TOF-MS is the primary tool for this purpose, providing accurate mass measurements for both the parent drug and its fragments. [3]

  • Procedure:
    • Analysis: Subject the stressed samples (particularly oxidative and hydrolytic) to LC-Q/TOF-MS analysis.
    • Data Acquisition: Obtain high-resolution mass spectra for all peaks appearing in the chromatogram of the stressed samples.
    • Interpretation: Compare the mass spectra of the degradation products with that of azelastine HCl. Propose structures based on the mass fragmentation patterns and the difference in molecular weight from the parent drug.
    • Isolation: For major degradants, use preparative chromatography or solvent extraction to isolate sufficient quantities.
    • Structural Confirmation: Characterize the isolated degradation products using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC). [3]
  • Degradation Pathway: Based on the characterized structures, a comprehensive degradation pathway for azelastine HCl can be postulated, showing the relationship between the drug and its various degradation products under different stress conditions. [3]

The following diagram illustrates the workflow for identifying and characterizing degradation products:

G A Stressed Sample Solution B LC-Q/TOF-MS Analysis A->B C Data Processing: - Accurate Mass - Fragmentation Pattern B->C D Propose Structures for Degradation Products (I-VI) C->D E Scale-up & Isolation (Preparative HPLC/Solvent Extraction) D->E F Structural Elucidation (FTIR, NMR, DSC) E->F G Postulate Degradation Pathway F->G

Application in Pharmaceutical Formulations

The developed stability-indicating methods are critical for the quality control and stability assessment of azelastine HCl in its various dosage forms.

  • Sample Preparation:
    • Eye Drops/Nasal Spray: Accurately measure a volume of the formulation equivalent to about 1 mg of azelastine HCl. Dilute appropriately with the mobile phase, filter if necessary, and analyze. For nasal sprays, prime the pump as per patient instructions before sample collection. [2] [6]
  • Specific Considerations:
    • Excipients: The method must effectively separate azelastine peaks from those of excipients and preservatives like benzalkonium chloride. [1]
    • Combination Products: For combination products (e.g., with fluticasone propionate), the method should be able to simultaneously quantify both active ingredients and monitor their individual degradation profiles. [3]

Conclusion

The stability of azelastine HCl is a critical quality attribute that must be meticulously monitored throughout the drug development process and shelf life. The application notes and protocols detailed herein provide a robust framework for conducting forced degradation studies, validating stability-indicating methods, and identifying degradation products in compliance with ICH guidelines. The use of advanced techniques like LC-Q/TOF-MS is indispensable for the characterization of degradation products and the elucidation of degradation pathways. Implementing these protocols ensures the production of safe, effective, and high-quality azelastine hydrochloride pharmaceutical products.

References

Application Notes and Protocol for a Pharmacokinetic Study of Azelastine in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

1.1. Background on Azelastine Azelastine hydrochloride is a second-generation histamine H1-receptor antagonist, widely approved and marketed as a nasal spray for the treatment of allergic rhinitis. Beyond its established anti-allergic properties, recent in vitro studies have revealed potential antiviral activity against a range of respiratory viruses, including SARS-CoV-2. The proposed mechanisms include interactions with the angiotensin-converting enzyme 2 (ACE2) receptor, inhibition of the SARS-CoV-2 protease Mpro, and modulation of the σ-1 receptor [1]. This expanding therapeutic potential necessitates a deeper understanding of its pharmacokinetic profile in healthy populations to inform future drug development and repurposing efforts.

1.2. Study Rationale While azelastine has been used for decades, a comprehensive PK study in healthy volunteers is crucial to establish a definitive baseline profile for the drug. This is particularly important when exploring new indications, such as viral prophylaxis, where dosing regimens may differ from those used for allergy relief. A well-controlled study will accurately characterize exposure-response relationships, which are essential for determining the optimal dosing strategy for pre-exposure prophylaxis. The data generated will support the design of future, larger-scale efficacy trials.

Detailed Study Design

This study will be a Phase I, single-center, randomized, placebo-controlled, double-blind trial to assess the pharmacokinetics, safety, and tolerability of azelastine nasal spray in healthy adult volunteers.

The workflow of the study is designed as follows:

G cluster_phase1 Single-Dose Phase cluster_phase2 Multiple-Dose Phase start Study Start s1 Screening & Enrollment (Up to Day -28 to -1) start->s1 s2 Baseline Assessments (Day -1) s1->s2 s3 Randomization 1:1 s2->s3 s4 Intervention Period (Single Dose: Day 1) s3->s4 s5 PK Sampling (Pre-dose to 24h post-dose) s4->s5 s4->s5 Administer single dose (1 puff/nostril TID) s6 Washout Period (5-7 days) s5->s6 s7 Intervention Period (Multiple Dose: Days 7-13) s6->s7 s8 PK Sampling & Safety (Day 13: Pre-dose to 24h) s7->s8 s7->s8 Administer TID for 7 days s9 Follow-up Visit (Day 14±1) s8->s9 end Study End s9->end

Figure 1: Overall Study Workflow and Timeline

Participant Selection Criteria

Eligibility criteria will be designed to enroll a homogeneous population of healthy volunteers, minimizing variability in PK data and reducing potential safety risks [1].

Table 1: Participant Selection Criteria

Category Inclusion Criteria Exclusion Criteria
Demographics Aged 18-45 years, inclusive; Male and female participants. Age outside specified range.
Health Status Healthy as determined by medical history, physical exam, and clinical judgment; Body Mass Index (BMI) 18.5-30 kg/m². History of significant medical conditions (cardiac, hepatic, renal, neurological).
Laboratory Tests Normal or clinically non-significant ECG, hematology, and clinical chemistry. Laboratory values outside reference range considered clinically significant.
Medications & Treatments Willing to abstain from all other antihistamine therapy during the treatment period and within 7 days prior to enrollment. Use of prescription/non-prescription drugs that may interact with azelastine; concomitant use of other nasal products.
Lifestyle Non-smokers or light smokers (<10 cigarettes/week); negative drug screen. History of alcohol or drug abuse.
Other Female participants of childbearing potential must use adequate contraception; ability to provide informed consent. Known hypersensitivity to azelastine or excipients; pregnant or breastfeeding females.

Treatment Protocol and Interventions

4.1. Investigational Product

  • Active Product: Azelastine hydrochloride nasal spray, 0.1% (1 mg/mL). One puff of 0.14 mL will be administered per nostril [1].
  • Placebo: An identical nasal spray in composition, appearance, and smell, but without the active ingredient (azelastine hydrochloride). The placebo will contain hypromellose, disodium edetate, citric acid, disodium phosphate dodecahydrate, sodium chloride, and purified water [1].

4.2. Randomization and Blinding Participants will be randomly assigned in a 1:1 ratio to receive either azelastine or placebo. A computer-generated randomization list using permuted blocks will be created by a statistician not involved in the trial conduct. The allocation will be implemented via a secure system, ensuring concealment. All participants, investigators, and site staff will be blinded to the treatment assignment throughout the study [1].

4.3. Dosing and Regimen The study will comprise two phases:

  • Single-Dose Phase (Day 1): Participants will receive three doses (one puff per nostril) at approximately 8:00 AM, 2:00 PM, and 8:00 PM.
  • Multiple-Dose Phase (Days 7-13): Participants will self-administer the nasal spray three times daily (TID) at home for seven days to achieve steady-state concentrations.

Pharmacokinetic Assessment

5.1. Blood Sampling Schedule For accurate characterization of PK parameters, blood samples (approx. 4 mL each) will be collected via an indwelling catheter or venipuncture at the following times:

  • Day 1 (Single-Dose): Pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours after the morning dose.
  • Day 13 (Multiple-Dose at Steady-State): Pre-dose (0 h), and at the same time points as on Day 1. An additional trough sample will be collected on Day 12 before the morning dose to confirm steady-state.

5.2. Bioanalytical Methods Plasma concentrations of azelastine and its primary metabolite, desmethylazelastine, will be quantified using a validated sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The method will be fully validated for specificity, sensitivity, linearity, accuracy, and precision in accordance with international regulatory guidelines (e.g., FDA/EMA).

The relationship between the study phases and the primary PK parameters is summarized below:

G PK1 Single-Dose PK Phase Cmax1 Cₘₐₓ (Peak Concentration) PK1->Cmax1 Tmax1 Tₘₐₓ (Time to Peak) PK1->Tmax1 AUC1 AUC₀–τ (Area Under the Curve) PK1->AUC1 t1 t₁/₂ (Half-life) PK1->t1 PK2 Multiple-Dose PK Phase (At Steady-State) Cmax2 Cₘₐₓ,ₛₛ PK2->Cmax2 Tmax2 Tₘₐₓ,ₛₛ PK2->Tmax2 AUC2 AUC₀–τ,ₛₛ PK2->AUC2 Cmin Cₘᵢₙ,ₛₛ (Trough Concentration) PK2->Cmin Fluc Fluctuation Index PK2->Fluc

Figure 2: Relationship between Study Phases and Key PK Parameters

Table 2: Primary Pharmacokinetic Parameters and Analysis Methods

Parameter Description Analysis Method
C~max~ Maximum observed plasma concentration. Observed directly from data.
T~max~ Time to reach C~max~. Observed directly from data.
AUC~0-t~ Area under the plasma concentration-time curve from time zero to the last measurable time point. Linear trapezoidal method.
AUC~0-∞~ Area under the curve from time zero extrapolated to infinity. AUC~0-t~ + (C~last~/λ~z~).
t~1/2~ Apparent terminal elimination half-life. ln(2)/λ~z~.
AUC~0-τ,ss~ AUC over one dosing interval at steady-state. Linear trapezoidal method over interval τ.
C~max,ss~ Maximum concentration at steady-state. Observed directly from data.
C~min,ss~ Trough (pre-dose) concentration at steady-state. Measured directly before dosing.
Fluctuation Index Degree of peak-to-trough variation at steady-state. (C~max,ss~ - C~min,ss~) / C~avg,ss~.

Statistical Analysis Plan

6.1. Sample Size Calculation The sample size will be calculated based on the intra-subject coefficient of variation for C~max~ and AUC from previous literature. Assuming a power of 90% and an alpha of 0.05 to detect a 20% difference in AUC, a total of 40 participants (20 per group) is estimated to be sufficient for this exploratory Phase I study.

6.2. Pharmacokinetic and Statistical Analysis The PK population (all participants who receive the study drug and have at least one evaluable PK concentration) will be used for all primary analyses. Plasma concentration-time data will be analyzed using non-compartmental methods with a validated software platform (e.g., Phoenix WinNonlin). PK parameters between the two groups will be compared using an analysis of variance (ANOVA) model on the log-transformed values of C~max~ and AUC, and the results will be back-transformed to generate geometric mean ratios and 90% confidence intervals.

Safety Assessment

Safety will be monitored throughout the study. All adverse events (AEs) will be recorded, including their onset, duration, severity, and relationship to the study product. Vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry) will be performed at screening, on Day -1, and at the end of the study. The safety profile of azelastine will be compared to that of the placebo group.

References

clinical trial protocols azelastine allergic rhinitis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

The tables below summarize efficacy and trial design data for azelastine in different formulations, based on recent controlled studies.

Table 1: Efficacy of Azelastine Monotherapy in Perennial Allergic Rhinitis (PAR) [1]

Parameter 0.15% Azelastine 0.10% Azelastine Placebo Statistical Significance (p-value)
Dosage Two sprays/nostril BID (1,644 μg daily) Two sprays/nostril BID (1,096 μg daily) Two sprays/nostril BID
LS Mean Improvement in rTNSS* 4.10 3.81 Not Reported p=0.04 (0.15% vs. Placebo)
Individual Symptom (Runny Nose) Statistically significant improvement Not Reported Not Reported p=0.04 (0.15% vs. Placebo)
Key Secondary Outcomes Numerical improvements in itchy nose, nasal congestion, and sneezing vs. placebo.

Abbreviations: LS, Least Squares; rTNSS, reflective Total Nasal Symptom Score (sum of 4 symptoms, scale 0-12).

Table 2: Efficacy of Azelastine-Fluticasone Combination Therapy with Adjuvant Irrigation [2]

Parameter Aze-Flu + Saline Irrigation (Experimental) Aze-Flu + Aze & Flu Sprays (Control) Statistical Significance
Treatment Regimen Aze-Flu (137μg Aze/50μg Flu per spray), 1 spray/nostril BID + Saline irrigation BID Azelastine (70μg/spray), 2 sprays/nostril BID + Fluticasone (50μg/spray), 1 spray/nostril BID
LS Mean Δ in TNSS at Week 4 Greater reduction Lesser reduction p<0.001
LS Mean Δ in TNSS at Week 2 Greater reduction Lesser reduction p<0.001
Other Outcomes More favorable changes in rhinoscopy scores, VAS, and RQLQ scores.
Safety Comparable adverse event profile to control. Comparable adverse event profile to experimental group.

Detailed Clinical Trial Protocol Summary

Here is a detailed methodology for a typical phase III trial investigating azelastine for allergic rhinitis, synthesized from the reviewed studies [1] [2].

Trial Design and Objectives
  • Primary Objective: To evaluate the efficacy of a new formulation of 0.15% azelastine nasal spray compared to placebo in reducing the reflective Total Nasal Symptom Score (rTNSS) over a 4-week treatment period in patients with perennial allergic rhinitis (PAR).
  • Secondary Objectives: To assess the efficacy on individual nasal symptoms, evaluate a secondary symptom complex score (SSCS), and monitor safety and tolerability.
  • Design: Randomized, double-blind, placebo-controlled, parallel-group study. Includes a 7-day single-blind placebo lead-in period before the 28-day double-blind treatment period [1].
  • Randomization: Patients are randomized in a 1:1:1 ratio to 0.15% azelastine, 0.10% azelastine, or placebo.
Participant Selection (Key Criteria)
  • Inclusion Criteria:
    • Males and females aged ≥12 years.
    • ≥2-year clinical history of PAR.
    • Positive skin prick test to a relevant perennial allergen.
    • Moderate-to-severe symptoms at screening and randomization, defined as a 12-hour rTNSS of at least 6 (on a 0-12 scale) and a nasal congestion score of 2-3 (on a 0-3 scale).
  • Exclusion Criteria:
    • Presence of nasal ulceration, nasal septal perforation, or recent nasal/sinus surgery.
    • Significant nasal polyposis or structural abnormalities.
    • Presence of asthma requiring chronic treatment.
    • Pregnancy or lactation.
    • Hypersensitivity to azelastine or excipients.
  • Washout Periods: Required for confounding medications (e.g., corticosteroids, leukotriene modifiers, other antihistamines, decongestants) prior to enrollment [1].
Intervention and Dosing
  • Investigational Product: 0.15% Azelastine hydrochloride nasal spray.
  • Dosing Regimen: Two sprays per nostril, twice daily (total daily dose: 1,644 μg).
  • Control: Matching placebo nasal spray, identical in appearance and administration.
  • Blinding: Double-blind (investigator and participant). The single-blind placebo run-in period helps establish a baseline and identify placebo responders [1].
Outcome Measures and Assessments
  • Primary Efficacy Endpoint:
    • Change from baseline in the average 12-hour reflective Total Nasal Symptom Score (rTNSS) over the 28-day treatment period.
    • rTNSS Composition: Sum of four individual symptom scores (runny nose, sneezing, itchy nose, nasal congestion), each rated on a 4-point scale (0=none to 3=severe). Thus, total rTNSS ranges from 0 to 12. Patients record scores in a diary twice daily before dosing [1].
  • Secondary Efficacy Endpoints:
    • Change from baseline in individual rTNSS symptom scores.
    • Change from baseline in the 12-hour reflective Secondary Symptom Complex Score (rSSCS), which includes postnasal drip, itchy eyes, cough, and headache [1].
  • Safety Assessments:
    • Monitoring of adverse events (AEs), serious AEs (SAEs), vital signs, and physical examinations. Particular attention is paid to local tolerability (e.g., bitter taste, epistaxis) [1].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall patient journey in a typical trial and the multi-modal mechanism of action of azelastine.

G Start Patient Screening & Consent V1 Visit 1: Screening/Baseline Start->V1 RunIn 7-Day Single-Blind Placebo Run-In V1->RunIn V2 Visit 2: Randomization (Day 1) RunIn->V2 Treatment 28-Day Double-Blind Treatment Period V2->Treatment Diary Daily eDiary: AM/PM rTNSS & rSSCS Treatment->Diary V3 Visit 3: Final Assessment (Week 4) Diary->V3 End Data Analysis V3->End

Figure 1: Clinical Trial Workflow for Azelastine in Allergic Rhinitis. This diagram outlines the key stages of a phase III trial, from screening through to final analysis [1].

G Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine LatePhase Late-Phase & Inflammation: Cell Recruitment, Cytokines MastCell->LatePhase H1Receptor H1 Receptor Activation Histamine->H1Receptor Symptoms Early-Phase Symptoms: Itching, Sneezing, Rhinorrhea H1Receptor->Symptoms Azelastine Azelastine HCl A1 H1 Receptor Antagonism Azelastine->A1 A2 Mast Cell Stabilization Azelastine->A2 A3 Inhibition of Other Inflammatory Mediators Azelastine->A3 A1->H1Receptor Blocks A2->MastCell Inhibits A3->LatePhase Suppresses

Figure 2: Multimodal Mechanism of Action of Azelastine. Azelastine exerts its effects through histamine receptor blockade and multiple anti-inflammatory actions [3].

Key Considerations for Protocol Development

  • Novel Formulations: Recent trials investigate formulations with excipients like sorbitol and sucralose to mask the characteristic bitter taste of azelastine, which can potentially unblind a study [1].
  • Combination Therapy: Fixed-dose combinations of azelastine and fluticasone propionate represent a significant advance for moderate-to-severe patients. Trials show enhanced efficacy when this combination is paired with adjuvant nasal saline irrigation [2].
  • Adherence and Blinding: The use of electronic daily diaries improves data quality for reflective symptom scores. The bitter taste of azelastine is a challenge for maintaining blinding; using a taste-masked formulation or a double-dummy design for combination trials is critical [1] [2].

References

azelastine nasal spray administration technique optimization

Author: Smolecule Technical Support Team. Date: February 2026

Administration Protocol & Technique Optimization

For consistent dosing in clinical or research settings, proper administration technique is critical. The following workflow and protocol details the optimized steps based on manufacturer and clinical guidance.

Start Start Administration Protocol Prime Prime Pump Start->Prime ClearNasal Clear Nasal Passages Prime->ClearNasal Position Position Head Tilt Slightly Forward ClearNasal->Position Insert Insert Tip 1/4 to 1/2 Inch into Nostril Position->Insert Administer Activate Pump with Firm Rapid Press While Sniffing Gently Insert->Administer Repeat Repeat in Other Nostril Administer->Repeat Repeat->Administer Next Spray Required Finish Avoid Tilting Head Back Wipe Tip and Recap Repeat->Finish Dose Complete End Protocol Complete Finish->End

Table: Detailed Administration Protocol Steps

Step Procedure Technical Rationale & Optimization Notes
1. Prime Pump Before first use, press pump 4-6 times until fine mist appears [1] [2]. If unused for ≥3 days, re-prime with 2 sprays [3] [2]. Ensures accurate and consistent metered dosing. A fine mist, not a stream, is required for optimal distribution and to avoid discomfort [4].
2. Patient/Subject Positioning Blow nose gently to clear nostrils [1] [2]. Hold bottle upright. Tilt head slightly forward, looking toward toes [1]. Head-tilt forward technique helps prevent solution from draining into the throat, minimizing the common adverse effect of bitter taste [1].
3. Device Placement Insert tip about 1/4 to 1/2 inch into nostril. Aim spray tip toward the back of the nose, away from the nasal septum [1] [4]. Directing the spray laterally toward the inferior turbinate and nasal mucosa optimizes drug deposition on the target tissue and minimizes irritation [5].
4. Actuation Close the opposite nostril. Press pump firmly and rapidly once while sniffing gently [1] [2]. A firm, rapid press ensures a proper fine mist. Gentle sniffing helps pull the medication deeper into the nasal cavity without drawing it into the throat or lungs.
5. Post-Administration Do not tilt head back. Repeat steps for the other nostril. Wipe spray tip with a clean tissue and replace cap [1] [2]. Prevents contamination. Not tilting the head back further reduces post-nasal drip and bitter taste.

Troubleshooting Common Technical Issues

Table: Frequently Asked Questions (FAQs) & Troubleshooting

Question/Issue Cause & Solution

| The spray has a bitter taste. | Cause: Common side effect [3] [2] [6]. Often due to incorrect head position or deep insertion of the tip, causing drainage to the throat. Solution: Optimize head position (tilt forward) and ensure proper device placement [1]. Do not tilt head back after spraying. | | The pump is clogged or not spraying a fine mist. | Cause: Dried medication or debris in the nozzle. Solution: Soak the spray pump unit in warm water. While submerged, actuate the pump several times to clear the blockage. Dry thoroughly before repriming [2] [4]. Do not use a sharp object to unclog the nozzle. | | The spray causes nasal burning or sneezing. | Cause: Known local adverse reaction [3]. The sensation is often transient. Solution: Ensure the pump is producing a fine mist, not a stream. Confirm the solution is not expired. This effect may lessen with continued use. | | How should the spray be stored? | Solution: Store upright at room temperature. Tightly close the cap after use. Do not freeze. Discard any unused medication after the expiration date [2] [6]. |

Experimental Protocols & Research Applications

Recent clinical investigations have explored new applications for azelastine, providing robust protocols for research. The 2025 CONTAIN trial offers a key methodology for pre-exposure prophylaxis studies.

Key Findings from the CONTAIN Trial (2025):

  • Efficacy: The incidence of PCR-confirmed SARS-CoV-2 infection was significantly lower in the azelastine group (2.2%) versus placebo (6.7%), with an odds ratio of 0.31 [7] [8].
  • Secondary Outcomes: Azelastine also reduced the incidence of symptomatic infections and other respiratory viruses, notably rhinovirus (1.8% vs 6.3% in placebo) [7] [8].
  • Safety: Adverse events were comparable between the azelastine and placebo groups [7].
Combination Therapy Protocol

A 2025 multicenter trial in China investigated a enhanced delivery method for moderate-to-severe allergic rhinitis [9].

Methodology:

  • Regimen: The experimental group first used hypertonic saline (2.3%) nasal irrigation twice daily for two weeks, followed by normal saline (0.9%) irrigation twice daily for another two weeks.
  • Drug Administration: The saline irrigation was followed by the administration of a fixed-dose combination azelastine-fluticasone nasal spray.
  • Outcome: This combination showed significantly greater improvement in Total Nasal Symptom Scores (TNSS) compared to the control group using standard sequential sprays, suggesting saline irrigation may improve drug bioavailability and efficacy [9].

References

improving azelastine nasal mucosa retention time

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies for Enhanced Retention

Modifying the formulation of azelastine is the most direct approach to increase its residence time in the nasal cavity. The following table outlines key strategies and their mechanisms of action.

Strategy Mechanism of Action Example Components
Mucoadhesive Polymers Increase viscosity and adhere to the mucus layer, slowing clearance [1]. Chitosan, Hypromellose (used in azelastine trials) [2] [1].
Permeation Enhancers Temporarily and reversibly increase mucosal permeability to improve drug absorption [1]. Chitosan, Cyclodextrins, Polysorbates [1].
Nanocarrier Systems Protect the drug, enhance penetration, and can be engineered for sustained release [3] [1]. Liposomes, Lipid nanoparticles (SLNs, NLCs), Polymeric nanoparticles, Bilosomes [1] [4].
Viscosity Adjustment Higher viscosity formulations can prolong contact with the mucosa [1]. Various gelling agents.

The relationships between these strategies, the properties they influence, and the final goal of improved retention are illustrated in the following workflow:

G cluster_strategies Formulation Strategies cluster_properties Key Properties Influenced Mucoadhesive Mucoadhesive Adhesion Adhesion Mucoadhesive->Adhesion Nanocarriers Nanocarriers Protection Protection Nanocarriers->Protection Penetration Penetration Nanocarriers->Penetration Permeation_Enhancers Permeation_Enhancers Permeation_Enhancers->Penetration Viscosity Viscosity Clearance_Resistance Clearance_Resistance Viscosity->Clearance_Resistance Improved_Retention Improved_Retention Adhesion->Improved_Retention Protection->Improved_Retention Penetration->Improved_Retention Clearance_Resistance->Improved_Retention

Key Experimental Protocols

To systematically develop and test new azelastine formulations, researchers can employ the following established methodologies.

Protocol for In Vitro Mucoadhesion and Release Studies

This protocol assesses how well a formulation adheres to mucosal surfaces and releases its drug payload.

  • Objective: To evaluate the mucoadhesive strength and drug release profile of a novel azelastine formulation in vitro.
  • Materials:
    • Test formulations (e.g., azelastine-loaded nanoparticles, mucoadhesive gels).
    • Mucin discs or freshly excised nasal mucosal tissue (e.g., from sheep).
    • Simulated nasal fluid (pH ~5.5-6.5).
    • Franz diffusion cell apparatus.
    • HPLC system for quantifying azelastine.
  • Method:
    • Mucoadhesion Test: Place a mucin disc or mucosal tissue in the donor compartment. Apply the formulation and rinse with simulated nasal fluid after a set time under controlled flow. Measure the amount of drug retained on the mucosa to determine mucoadhesive strength [5].
    • Drug Release Study: Place the formulation in the donor compartment of a Franz cell, separated from the receptor compartment (containing simulated nasal fluid) by a synthetic membrane. Maintain at 37°C with continuous stirring.
    • At predetermined intervals, sample the receptor fluid and analyze azelastine concentration via HPLC.
    • Calculate the cumulative drug release over time to generate a release profile.
  • Key Parameters: Mucoadhesive strength (% retained), release kinetics (e.g., sustained vs. immediate).
Protocol for Ex Vivo Permeation Studies

This experiment measures how effectively the drug permeates through nasal tissue, indicating potential for local retention and systemic absorption.

  • Objective: To investigate the permeation ability of azelastine formulations through nasal mucosa.
  • Materials:
    • Fresh nasal mucosal tissue (porcine or ovine).
    • Franz diffusion cells.
    • Test and control formulations.
    • HPLC system.
  • Method:
    • Mount the nasal mucosa between the donor and receptor compartments of the Franz cell.
    • Apply the test formulation to the donor compartment. The receptor compartment contains a suitable buffer (e.g., PBS, pH 7.4) at 37°C.
    • Sample the receptor fluid at regular time points over several hours.
    • Analyze samples using HPLC to determine the amount of azelastine that has permeated the tissue.
    • Calculate parameters like flux (J) and permeability coefficient (Papp) [4].
  • Key Parameters: Permeation flux, permeability coefficient, tissue retention of the drug.
Protocol for Nasal Deposition and Clearance Imaging

This method visually tracks where the formulation deposits in the nose and how quickly it is cleared, which is critical for targeting specific regions like the olfactory area.

  • Objective: To visualize the deposition pattern and clearance time of a radiolabeled or fluorescently tagged azelastine formulation in the human nasal cavity.
  • Materials:
    • Test formulation tagged with a gamma-emitting radioisotope (e.g., Tc-99m) or a fluorescent dye.
    • Gamma scintigraphy camera or endoscopic fluorescence imaging system.
    • Human volunteers or anatomically accurate nasal casts.
  • Method:
    • Administer the tagged formulation to volunteers or a nasal cast using a standard nasal spray actuator.
    • Immediately capture scintigraphic or fluorescence images to determine the initial deposition pattern [5].
    • Continue imaging over time (e.g., every 5-10 minutes) to monitor the movement and clearance of the formulation.
    • Quantify the retention in regions of interest (e.g., olfactory region vs. respiratory region) over time.
  • Key Parameters: Initial deposition pattern, regional residence time, half-life of clearance.

Key Considerations for Researchers

  • Physiological Factors: The human mucociliary clearance mechanism rapidly removes substances, with a transport rate of about 6 mm per minute [6]. This is the primary physiological barrier to overcome.
  • Targeted Delivery: For nose-to-brain delivery, targeting the olfactory region is crucial. However, this region constitutes less than 10% of the human nasal surface area, making deposition technically challenging [6]. Formulations and delivery devices must be designed to reach this area.
  • Safety and Irritation: While permeation enhancers are useful, their concentration and type must be optimized to avoid damaging the nasal mucosa or causing irritation [1].

References

Azelastine Hydrochloride: Stability & Storage FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the critical storage conditions for azelastine hydrochloride powder to ensure its stability? To maintain the stability and integrity of azelastine hydrochloride in a research setting, adhere to the following conditions [1] [2]:

  • Recommended Storage Temperature: For powder form, store at -20°C. Under these conditions, the material is typically stable for up to 3 years. Storage at 4°C is also possible, with a 2-year stability expectation [2].
  • Environment: Keep the container tightly sealed in a cool, dry, and well-ventilated place [1] [2].
  • Protection from Light: Protect from direct sunlight [2]. One study specifically noted degradation under "neutral photolytic" conditions, confirming the need to protect the drug from light [3].
  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong alkalis [1] [2].

Q2: Under what stress conditions does azelastine hydrochloride degrade, and what are the major degradation products? A 2024 study characterized the stress degradation of azelastine hydrochloride under ICH-prescribed conditions. The table below summarizes the conditions under which significant degradation occurs and the number of resulting products [3].

Stress Condition Significant Degradation? Number of Identified Degradation Products
Acidic Hydrolysis Yes [3] Multiple (Total of 6 across all conditions) [3]
Alkaline Hydrolysis Yes [3] Multiple (Total of 6 across all conditions) [3]
Oxidative Stress Yes [3] Multiple (Total of 6 across all conditions) [3]
Thermal Stress Not Specified Multiple (Total of 6 across all conditions) [3]
Photolytic Stress Yes (under neutral conditions) [3] Multiple (Total of 6 across all conditions) [3]

Q3: How do excipients and pH affect the stability of azelastine in solution? A 2022 stability study of H1 antihistamines provides key insights into the behavior of azelastine (AZE) in solution, which is critical for formulating experimental solutions or drug delivery systems [4].

  • Effect of High Temperature: Azelastine was shown to be stable under high-temperature conditions (70°C) across a wide pH range (1-13). This contrasts with other antihistamines like diphenhydramine and bepotastine, which degraded significantly under the same conditions [4].
  • Effect of UV/VIS Light: Azelastine is labile when exposed to UV/VIS light. The study classified it as photolabile, with a degradation percentage ranging from 5.5% to 96.3% depending on the specific conditions [4].
  • Effect of Excipients in Solid State: The stability of azelastine in solid mixtures can be compromised by excipients, especially under high temperature/high humidity (70°C/80% RH) or UV/VIS light. Interactions were observed with common excipients like citric acid (CA) and polyvinyl alcohol (PVA), highlighting the need for careful selection of formulation components [4].

Detailed Experimental Protocols for Stability Studies

For researchers aiming to characterize the stability of azelastine hydrochloride, the following validated protocols can be replicated.

Protocol 1: Forced Degradation Study for LC-UV/PDA and LC-Q/TOF-MS Analysis

This protocol is adapted from a method validation and characterization study, which successfully identified six degradation products [3].

  • 1. Sample Preparation: Prepare a solution of azelastine hydrochloride in an appropriate solvent for stress testing.
  • 2. Stress Conditions: Subject the drug solution to the following conditions to induce forced degradation [3]:
    • Acidic Hydrolysis: Use HCl (e.g., 0.1 N).
    • Alkaline Hydrolysis: Use NaOH (e.g., 0.1 N).
    • Oxidative Stress: Use hydrogen peroxide (e.g., 3%).
    • Photolytic Stress: Expose to UV/VIS light (e.g., 1.2 million lux hours and 200-watt hours/m²).
    • Thermal Stress: Heat the solid drug at a specified temperature (e.g., 105°C).
  • 3. Chromatographic Analysis:
    • Equipment: UPLC system with a C18 column (e.g., 100 × 4.6 mm; 2.6 µ).
    • Mobile Phase: Use isocratic elution.
    • Detection: Monitor at 241 nm with a photo-diode array (PDA) detector.
  • 4. Mass Spectrometry Characterization:
    • Use LC-Q/TOF-MS to identify and characterize the degradation products.
    • Analyze the mass data to postulate the structures of the degradation products and the degradation pathways.

The workflow for this protocol is outlined below.

cluster_stress Stress Conditions Start Start Prep Prepare Azelastine HCl Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze UPLC Analysis (PDA Detection at 241 nm) Stress->Analyze Acid Acidic Hydrolysis Alkaline Alkaline Hydrolysis Oxidative Oxidative Stress Photo Photolytic Stress Thermal Thermal Stress MS LC-Q/TOF-MS Characterization Analyze->MS Identify Identify Degradation Products & Pathways MS->Identify End End Identify->End

Protocol 2: Investigating Stability in the Presence of Excipients

This protocol is based on a study that examined drug-excipient interactions under stress conditions [4].

  • 1. Sample Preparation: Prepare solid mixtures of azelastine hydrochloride with excipients like citric acid (CA) and polyvinyl alcohol (PVA) in a relevant ratio (e.g., 1:1).
  • 2. Stress Conditions:
    • High Temperature/Humidity: Expose the mixtures to 70°C and 80% relative humidity for a defined period.
    • UV/VIS Light: Expose the mixtures to a high light dose (e.g., 94.510 kJ/m²).
  • 3. Analysis:
    • Use Fourier-Transform Infrared (FT-IR) Spectroscopy and Near-Infrared (NIR) Spectroscopy to detect changes in the chemical structure and identify potential interactions.
    • Compare the spectra of stressed mixtures with those of pure components and unstressed mixtures to identify new peaks or shifts, indicating degradation or interaction.

Key Troubleshooting Guide

  • Problem: Unexpected degradation products appear in chromatographic analysis even when stored correctly.
    • Solution: Check the solution pH during experiments. Although azelastine is thermally stable across pH ranges, it degrades significantly under specific hydrolytic (acidic/alkaline) conditions. Ensure your buffers and solvents are within a compatible pH range [3] [4].
  • Problem: Loss of potency in a prepared solution during a long-term experiment.
    • Solution: Protect the solution from light by using amber vials or working under yellow light. Prepare fresh solutions frequently and avoid storing them for extended periods, even at recommended temperatures, due to its photolabile nature [3] [4].
  • Problem: Observation of changes in a formulated solid mixture.
    • Solution: Re-evaluate the excipients used. Conduct a compatibility study using FT-IR, as excipients like citric acid can interact with azelastine under high humidity or light [4].

References

minimizing somnolence side effect azelastine research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms & Evidence on Somnolence

The table below summarizes core mechanistic and clinical evidence related to azelastine-induced somnolence.

Aspect Key Evidence & Mechanisms Relevant Studies
Primary Mechanism Antagonism of central nervous system (CNS) histamine H1 receptors; systemic absorption leads to CNS penetration [1] [2]. Preclinical & Pharmacodynamic Data [1]
Somnolence Incidence Commonly mild; "bitter taste" most frequent adverse event; somnolence reported but often not leading to trial discontinuation [3] [4]. Multiple Clinical Trials [3] [4]
Key Contributing Factor Systemic bioavailability of approximately 40% after intranasal administration [1] [4]. Bioavailability Studies [1] [4]
Evidence of Symptom-Specificity One study found azelastine improved sleep quality but did not significantly reduce daytime somnolence versus placebo [5]. Golden et al. (2000) Clinical Trial [5]

Neuropharmacological Pathway of Somnolence

The following diagram illustrates the mechanism by which azelastine can lead to somnolence, which is crucial for designing targeted experiments.

A Azelastine Nasal Spray B Systemic Absorption (~40% Bioavailability) A->B C Crosses Blood-Brain Barrier B->C G Key Mitigation Target: Reduce Systemic Exposure B->G D Blocks Histamine H1 Receptors in the Central Nervous System C->D E Inhibits Histamine-Mediated Neuronal Activation D->E F Result: Somnolence E->F

Key Experimental Protocols & Data

For reliable assessment of somnolence in clinical trials, standardized protocols and measurement tools are essential.

Objective 1: Quantify Somnolence Incidence & Severity
  • Recommended Tools: Use validated scales like the Epworth Sleepiness Scale (ESS) for daytime somnolence and subject diaries for sleep quality [5].
  • Trial Design: Implement randomized, double-blind, placebo-controlled studies. A 7-day single-blind placebo lead-in period helps establish a stable baseline [3].
  • Population: Recruit subjects with confirmed perennial or seasonal allergic rhinitis. A sample size of 24-581 subjects has been used in previous studies [5] [3].
  • Data Collection: Score somnolence and other symptoms on a categorical scale (e.g., 0=none to 3=severe). Analyze the change from baseline using appropriate statistical methods (e.g., PROC MIXED in SAS) [5] [3].
Objective 2: Evaluate Mitigation Strategies
  • Strategy 1: Formulation and Dosing
    • Protocol: Compare different concentrations (e.g., 0.10% vs 0.15%) and dosing regimens (once daily vs twice daily) [3] [2]. The higher concentration may offer superior efficacy without a linear increase in side effects [3].
    • Metrics: Primary endpoint is the change in Total Nasal Symptom Score (rTNSS); secondary endpoints include somnolence incidence and ESS scores [3].
  • Strategy 2: Administration Technique
    • Protocol: Train subjects on correct nasal spray technique to minimize systemic absorption and bitter taste (a proxy for post-nasal drip) [2] [6].
    • Procedure: Instruct subjects to tilt head downward while spraying to avoid the spray running down the throat. This simple technique can significantly reduce side effects [6].

Research Gaps & Future Directions

  • Investigate the disconnect between improved nighttime sleep quality and lack of significant change in daytime somnolence [5].
  • Explore the relationship between bitter taste reporting and systemic exposure as a potential biomarker for somnolence risk.
  • Develop novel formulations with even lower systemic bioavailability or prodrugs with reduced CNS penetration.

References

azelastine metabolite interference analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the most common source of interference when analyzing azelastine? The primary source of interference is from its major active metabolite, desmethylazelastine. Due to their structural similarity, they can co-elute or have overlapping signals if the analytical method lacks sufficient selectivity [1].

Q2: How can I resolve interference from the desmethylazelastine metabolite? The most effective approach is to use LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) with a Multiple Reaction Monitoring (MRM) mode. This technique provides the high selectivity needed to distinguish between the parent drug and its metabolite based on their unique mass-to-charge ratios [2] [1].

The table below compares two validated LC-MS/MS methods that successfully separate and quantify both compounds simultaneously.

Parameter Method from Zha et al. (2012) Method from Park et al. (2010)
Analytes Azelastine & Desmethylazelastine [1] Azelastine only [2]
Sample Volume 0.5 mL human plasma [1] 1.0 mL human plasma [2]
Extraction Liquid-Liquid Extraction [1] Liquid-Liquid Extraction with n-hexane:2-propanol (97:3, v/v) [2]
Column Polar-RP column [1] YMC C8 column [2]
Mobile Phase Acetonitrile and 5 mM Ammonium Formate (pH 3.0) [1] Acetonitrile:(5 mM) Ammonium Acetate (70:30, v/v, pH=6.4) [2]
Detection (MS/MS) API 4000, ESI+ [1] API5000, ESI+ [2]

| MRM Transitions | Azelastine: m/z 382.2→112.2 [2] [1] Desmethylazelastine: m/z 368→165 [1] | Azelastine: m/z 382.2→112.2 [2] | | LLOQ | 10 pg/mL for both analytes [1] | 10 pg/mL [2] |

Q3: I am using an LC-MS/MS method, but I am observing unexpected signal loss. What could be the cause? Unexpected signal loss, particularly for desmethylazelastine, can be caused by adsorption to glassware. One study specifically identified that using glass volumetric flasks and tubes led to a significant loss of the metabolite's signal [1].

  • Solution: Replace all glass containers in the sample preparation process (e.g., volumetric flasks, test tubes) with polypropylene plasticware to prevent adsorption [1].

Q4: Are there any other techniques to analyze azelastine without metabolite interference? While less sensitive, HPLC with fluorometric detection has been historically used [1]. However, it lacks the inherent selectivity of MS/MS detection, making method optimization for chromatographic separation more critical to avoid interference.

Experimental Protocol: Resolving Metabolite Interference

Here is a detailed workflow for a method that simultaneously determines azelastine and desmethylazelastine in human plasma, incorporating the key troubleshooting points.

G Start Start: Sample Preparation A 1. Pipette 0.5 mL human plasma Start->A B 2. Add Internal Standard (Azelastine-13C, d3) A->B C 3. Add pH 10 Borate Buffer B->C D 4. Liquid-Liquid Extraction with Methyl tert-butyl ether (MTBE) C->D E 5. Vortex & Centrifuge D->E F 6. Transfer Organic Layer (Use Polypropylene Tubes) E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I J Chromatography: Polar-RP Column Mobile Phase: ACN / 5mM Ammonium Formate (pH 3.0) I->J K Detection: API 4000 MS ESI+ MRM Mode J->K L Monitor Transitions: Azelastine: m/z 382.2→112.2 Desmethylazelastine: m/z 368→165 K->L End Quantification L->End

1. Sample Preparation (Critical Steps to Prevent Signal Loss)

  • Materials: Use polypropylene tubes throughout the process to prevent adsorption of desmethylazelastine to glass [1].
  • Internal Standard: Use a stable isotope-labeled internal standard like Azelastine-13C, d3 for improved accuracy [1].
  • Extraction: Perform liquid-liquid extraction on 0.5 mL of plasma after adding a pH 10 borate buffer, using methyl tert-butyl ether (MTBE) as the solvent [1].
  • Reconstitution: After vortexing, centrifuging, and evaporating the organic layer, reconstitute the dry extract in the LC mobile phase [1].

2. LC-MS/MS Analysis

  • Chromatography:
    • Column: Use a Polar-RP column (e.g., 5 cm in length) for better retention of the analytes [1].
    • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate, adjusted to pH 3.0 to improve peak shape [1].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization in positive mode (ESI+) [2] [1].
    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions:
      • Azelastine: m/z 382.2 → 112.2 [2] [1]
      • Desmethylazelastine: m/z 368 → 165 [1]

Key Troubleshooting Summary

  • For Selectivity: Always develop or choose an LC-MS/MS method with MRM to definitively separate azelastine from its metabolite.
  • For Signal Loss: If recovering less desmethylazelastine than expected, switch from glass to polypropylene labware.
  • For Peak Shape: If you observe peak tailing, optimize the pH of your mobile phase; a lower pH (e.g., 3.0) can significantly improve chromatography [1].

References

optimizing extraction efficiency azelastine biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Extracting Azelastine

The table below summarizes two established and validated extraction methods for azelastine (AZL) from human plasma and nasal mucosa, detailing the core principles and key parameters.

Biological Matrix Extraction Principle Key Steps & Solvents Critical Parameters Compatible Analysis

| Human Plasma [1] | Liquid-Liquid Extraction (LLE) | 1. Plasma + Internal Standard (Clomipramine). 2. Extraction with n-hexane:2-propanol (97:3, v/v). 3. Vortex (10 min), centrifuge. 4. Evaporate organic layer (N₂, 40°C). 5. Reconstitute in mobile phase. | - Sample Volume: 1.0 mL plasma.

  • Extraction Solvent: 5.0 mL n-hexane:2-propanol.
  • Reconstitution: Acetonitrile:(5mM) ammonium acetate (1:1, v/v). | LC-ESI/MS/MS | | Nasal Mucosa [2] | Protein Precipitation (PP) | 1. Homogenized mucosa + Internal Standard.
  • Protein precipitation with acetonitrile.
  • Vortex, centrifuge.
  • Inject supernatant into HPLC. | - Sample Volume: 900 µL mucosa homogenate.
  • Precipitation Solvent: Acetonitrile.
  • Simple and fast process. | RP-HPLC/DAD |

Detailed Extraction Protocol: Azelastine from Human Plasma

This LC-ESI/MS/MS method is highly sensitive and suitable for pharmacokinetic studies [1].

  • Step 1: Preparation

    • Internal Standard (IS) Solution: Use Clomipramine at a concentration of 10 µg/mL.
    • Calibration Standards: Prepare azelastine standards in drug-free human plasma across the concentration range of 10–5000 pg/mL.
  • Step 2: Extraction

    • Pipette 1.0 mL of plasma sample into a tube.
    • Add 100 µL of the internal standard working solution.
    • Add 5.0 mL of the extraction solvent, n-hexane:2-propanol (97:3, v/v).
    • Vortex-mix the solution vigorously for 10 minutes.
    • Centrifuge the mixture at 4000 rpm for 5 minutes to separate the phases.
  • Step 3: Post-Extraction

    • Transfer the clear upper organic layer to a new tube.
    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute the dry residue in 150 µL of a solution of acetonitrile and (5 mM) ammonium acetate (1:1, v/v) by vortexing for a few seconds.
    • Transfer 100 µL to an autosampler vial for injection (7.0 µL injection volume).
  • Step 4: LC-MS/MS Analysis

    • Column: YMC Pack Pro C8 (2.0 × 50 mm, 3 µm).
    • Mobile Phase: Acetonitrile:(5 mM) ammonium acetate solution (70:30, v/v, pH=6.4).
    • Flow Rate: 0.25 mL/min.
    • Detection: MS/MS with ESI (+) and MRM mode.
      • Azelastine: m/z 382.2 → 112.2
      • Internal Standard (Clomipramine): m/z 315.3 → 228.0

Advanced & Alternative Extraction Techniques

For complex matrices, these advanced techniques can improve selectivity and sensitivity:

  • Electromembrane Extraction (EME): This technique uses an electrical field to drive charged analytes across a supported liquid membrane into an aqueous acceptor phase. It is highly effective for removing proteins and other large macromolecules from biological samples like urine or plasma, resulting in a very clean extract [3].
  • Dispersive Liquid-Liquid Microextraction (DLLME): This method provides high preconcentration factors. It can be coupled with EME in a tandem setup (EME/DLLME), where EME first cleans the sample and DLLME further concentrates the analytes, achieving high enrichment factors [3].

The following diagram illustrates the workflow of this tandem EME/DLLME system for extracting basic drugs like azelastine from a complex biological fluid.

Frequently Asked Questions (FAQ) & Troubleshooting

  • Q1: What is the most critical factor for achieving high extraction recovery for azelastine from plasma?

    • A: The pH of the aqueous phase is paramount. Azelastine is a basic drug. For LLE, the aqueous phase (plasma) must be made sufficiently basic to keep azelastine in its uncharged, neutral form, allowing it to partition effectively into the organic solvent. Using an inappropriate pH will result in low recovery [1] [3].
  • Q2: My HPLC analysis shows interfering peaks. How can I improve the selectivity of my sample preparation?

    • A: Standard protein precipitation can co-extract many interfering compounds. For a cleaner extract, consider using Electromembrane Extraction (EME). The porous membrane physically excludes large molecules like proteins, and the electrical field can enhance selectivity for charged analytes like azelastine, significantly reducing background interference [3].
  • Q3: I am working with a very small sample volume. How can I still achieve a detectable signal?

    • A: Implement a microextraction technique like DLLME or EME. These methods are designed for small sample volumes (often 1 mL or less) and provide high preconcentration factors, thereby enriching the analyte and improving the signal for detection at low concentrations [3].
  • Q4: My method requires high throughput. Which extraction technique is fastest?

    • A: Protein Precipitation is the fastest technique, involving minimal steps (add solvent, vortex, centrifuge). However, it offers less clean-up. EME is faster than traditional LLE, with extractions often completed in minutes, and provides much cleaner samples, potentially saving time on downstream chromatography [2] [3].
  • Q5: Are there any stability concerns I should be aware of during extraction and analysis?

    • A: Yes. A stability-indicating study found that azelastine hydrochloride can degrade under acidic and oxidative stress conditions. Ensure your extraction solvents and pH are controlled. Always use freshly prepared solutions and standard solutions to avoid degradation that could lead to inaccurate quantification [4].

References

troubleshooting azelastine chromatography peak separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting Guides

Here are answers to common questions and solutions to specific problems encountered during azelastine chromatography.

1. Why is my azelastine peak tailing or fronting?

Peak tailing or fronting is often due to chemical interactions or suboptimal mobile phase conditions.

  • Cause: Secondary Silanol Interactions & pH: Azelastine is a basic compound that can interact with acidic silanol groups on the silica surface of the column, especially when the mobile phase pH is not properly controlled [1].
  • Solution: Incorporate a silanol blocker like Triethylamine (TEA) into your mobile phase. A validated method uses 0.3% TEA at pH 5 to effectively suppress these interactions and achieve symmetric peaks [2]. Using a column specifically designed for basic compounds can also help.
  • Cause: Column Overload or Mobile Phase Saturation: This occurs when the amount of analyte injected exceeds the column's capacity, leading to peak fronting [1].
  • Solution: Reduce the injection volume or concentration. Ensure your mobile phase buffer concentration is sufficient (typically 5-10 mM for reversed-phase separations) to avoid saturation [1].

2. Why is there poor resolution between azelastine and other compounds?

Insufficient resolution is typically related to the selectivity of the chromatographic conditions.

  • Cause: Inadequate Method Optimization. A "one-factor-at-a-time" approach may not find the optimal conditions for separating complex mixtures.
  • Solution: Implement a Design of Experiments (DOE) approach. A 2³ full factorial design can systematically optimize critical parameters. One study successfully used this to concurrently separate azelastine and cetirizine by varying three key factors [2]. The optimized conditions from this study are summarized in the table below.

3. Why do I see unexpected peaks or a loss of azelastine signal?

This can indicate chemical degradation of the analyte.

  • Cause: Chemical Instability: Azelastine is stable under high-temperature stress but is highly labile under UV/VIS light [3]. It can also degrade at extreme pH levels.
  • Solution:
    • Protect from Light: Perform all sample preparation and analysis using amber vials and low-actinic glassware to prevent photodegradation [3].
    • Control pH: Work within a stable pH range (e.g., pH 5) as used in validated methods [2].
    • Avoid Reactive Excipients: In solid-state analysis, be aware that azelastine can interact with excipients like citric acid, especially under high temperature and humidity [3].

Experimental Protocols & Optimized Parameters

For a concrete starting point, here is a validated HPLC-UV method for the simultaneous determination of azelastine with another drug, demonstrating robust peak separation.

Validated Method for Concurrent Estimation of Azelastine and Cetirizine [2]

This protocol can be adapted as a basis for your own method development.

Parameter Specification
Objective Concurrent estimation of Azelastine (AZE) and Cetirizine (CTZ) in aqueous humor, raw materials, and eye drops.
Design 2³ Full Factorial Design for optimization. Independent factors: pH, Acetonitrile ratio, and Flow rate [2].
Column C8 (Hypersil MOS, 5 µm, 150 mm × 4.6 mm) [2].
Mobile Phase Acetonitrile: 0.3% Triethylamine (pH adjusted to 5 with phosphoric acid) (60:40, v/v) [2].
Flow Rate 1.2 mL/min [2].
Detection UV at 216 nm [2].
Runtime < 6 minutes [2].
Linearity 0.5–10.0 µg/mL for AZE (Correlation coefficient: 0.9998) [2].
LOD/LOQ LOD: 0.158 µg/mL; LOQ: 0.479 µg/mL for AZE [2].

Sample Preparation (for eye drops):

  • Dilute the ophthalmic solution with acetonitrile to obtain a stock solution of 100 µg/mL of azelastine.
  • Further dilute the stock solution with the mobile phase to reach the desired concentration within the linearity range (e.g., 0.5–10 µg/mL) [2].

Troubleshooting Workflow Diagram

The following diagram outlines a logical, step-by-step workflow to diagnose and resolve common azelizine peak separation issues.

Azelastine Peak Troubleshooting Workflow Start Start: Azelastine Peak Problem Q_All Are all peaks in the chromatogram affected? Start->Q_All Q_Tail Is the azelastine peak tailing or fronting? Q_All->Q_Tail No Check_System Check for extra-column volume & column inlet blockage Q_All->Check_System Yes Q_pH_Buffer Is mobile phase pH optimized & buffered? Q_Tail->Q_pH_Buffer Tailing Q_Resolution Is the main issue poor resolution? Q_Tail->Q_Resolution No Check_Load Reduce injection volume/ concentration Q_Tail->Check_Load Fronting End Method is Stable Check_System->End Problem solved? Add_Silanol_Blocker Add silanol blocker (e.g., 0.3% TEA) and adjust pH (~5) Q_pH_Buffer->Add_Silanol_Blocker No/Unsure Q_pH_Buffer->Check_Load Yes Add_Silanol_Blocker->End Problem solved? Check_Light Protect samples & solutions from UV/VIS light Check_Light->End Problem solved? Q_Resolution->Check_Light No (e.g., signal loss, unknown peaks) Optimize_Method Systematically optimize method using DOE (e.g., Factorial Design) Q_Resolution->Optimize_Method Yes Optimize_Method->End Problem solved? Check_Load->End Problem solved? Check_Load->End Problem solved?

References

Key Protein Targets & Binding Parameters of Azelastine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary protein targets of azelastine identified in research and the key parameters used to characterize these interactions.

Protein Target Biological Context Key Binding Parameters Studied Primary Analytical Methods Used
Sodium Taurocholate Co-transporting Polypeptide (NTCP) [1] Hepatitis B Virus (HBV) entry receptor on hepatocytes [1] Inhibitory activity (IC₅₀); Binding affinity and stability from simulation [1] In silico docking/MD simulation; In vitro virological assays (ELISA, qPCR) [1]
Human Serum Albumin (HSA) [2] Main plasma carrier protein, affecting drug pharmacokinetics [2] Association/Binding constant (K); Number of binding sites (n); Thermodynamic parameters (ΔH, ΔG, ΔS) [2] Multi-spectroscopic methods (e.g., Fluorescence) [2]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the research.

In Silico Analysis of Azelastine Binding to NTCP

This protocol is based on the study that identified azelastine as a potent binder of NTCP [1].

  • Molecular Docking
    • Objective: To predict the preferred orientation and binding affinity of azelastine within the NTCP protein binding pocket.
    • Procedure:
      • Retrieve the 3D structure of NTCP from a protein database or generate a homology model using a tool like SWISS-MODEL, with a known structure as a template [1].
      • Prepare the protein structure by adding hydrogen atoms and assigning protonation states using a server like PDB2PQR [1].
      • Obtain the 3D structure of azelastine hydrochloride from a chemical database like DrugBank or ZINC, and prepare it for docking [1].
      • Perform flexible-ligand docking to a rigid receptor using a program like UCSF DOCK, allowing the ligand to conform to the binding site. Use grid-based and AMBER scoring functions to rank the binding poses [1].
  • Molecular Dynamics (MD) Simulation
    • Objective: To validate the stability of the docked azelastine-NTCP complex under simulated physiological conditions.
    • Procedure:
      • Use software like GROMACS to run a simulation [1].
      • Generate topology files for both the protein and azelastine using appropriate force fields [1].
      • Solvate the protein-ligand complex in a water model and add ions to neutralize the system.
      • Run a simulation for a defined period to monitor the stability of the interaction and trajectory analysis [1].
In Vitro Validation of Anti-HBV Activity in HepG2.2.15 Cells

This protocol validates the functional consequences of azelastine binding to NTCP [1].

  • Cell Culture & Compound Treatment
    • Maintain HepG2.2.15 cells (which constitutively produce HBV) in DMEM with 10% fetal bovine serum and selection antibiotic [1].
    • Treat cell monolayers with serially diluted azelastine hydrochloride (dissolved in DMSO) for a period of 9 days. Use a vehicle control and a positive control like Adefovir [1].
  • Cytotoxicity Assay (MTT)
    • After the treatment period, add MTT reagent to the cells and incubate. The resulting formazan crystals are solubilized with SDS and DMF. Read the optical density at 570 nm to determine cell viability and calculate the CC₅₀ (50% cytotoxic concentration) and selectivity index (SI) [1].
  • HBV Antigen Inhibition Assay (ELISA)
    • Collect cell culture supernatants after 9 days of treatment.
    • Use commercial ELISA kits to quantify the levels of HBsAg and HBeAg. Calculate the IC₅₀ (50% inhibitory concentration) for azelastine against these viral antigens [1].
  • HBV DNA Quantification (qPCR)
    • Extract DNA from the cell culture supernatants.
    • Perform quantitative PCR (qPCR) using primers and a probe specific to the HBV DNA sequence to measure the viral load [1].
HPLC Analysis for Drug Concentration in Nasal Mucosa

This method is crucial for quantifying azelastine and other drugs in ex vivo samples, relevant for pharmacokinetic studies [3].

  • Chromatographic Conditions
    • Column: Exsil 100 ODS C18 (250 × 4.6 mm, 5 μm) [3].
    • Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v) [3].
    • Flow Rate: 0.7 mL/min [3].
    • Detection: Photodiode Array Detector (DAD) at 240 nm [3].
    • Run Time: 10 minutes [3].
  • Sample Preparation (Protein Precipitation)
    • Spike nasal mucosa or nasopharyngeal swab samples with known concentrations of azelastine standard.
    • Precipitate proteins by adding acetonitrile, vortex, then centrifuge to obtain a clear supernatant for injection [3].

Troubleshooting FAQs for Azelastine-Protein Binding Assays

Q1: During in silico docking, my results show poor binding affinity for azelastine to NTCP, contrary to literature. What could be wrong?

  • A: First, verify the protonation states of key residues in the NTCP binding pocket at physiological pH, as this dramatically affects electrostatic interactions. Second, ensure the azelastine structure is in its correct, energetically stable tautomeric form. Finally, check if the docking box encompasses the entire reported binding site, which may be large. Running a Molecular Dynamics simulation after docking can help confirm if an initial weak-looking pose stabilizes over time [1].

Q2: The inhibitory effect of azelastine on HBsAg/HBeAg in my HepG2.2.15 cell assays is inconsistent. How can I improve reproducibility?

  • A: Consistency is critical. Ensure the HepG2.2.15 cells are maintained at a consistent passage number and are actively producing HBV, as viral antigen expression can drift. Strictly control the concentration of DMSO used to dissolve azelastine across all experiments (typically ≤0.1%). Finally, confirm that you are collecting cell culture supernatants at the exact same time point post-treatment, as the effect is time-dependent [1].

Q3: My HPLC analysis of azelastine from nasal swab samples shows poor recovery and peak shape. How can I optimize this?

  • A: This is often due to incomplete protein precipitation or column fouling.
    • Sample Prep: Ensure a sufficient volume of acetonitrile is used for precipitation (a 1:3 sample:ACN ratio is a good start). Vortex vigorously for at least 1 minute and centrifuge at high speed (>12,000 rpm) to pellet all precipitates [3].
    • Column Care: Use a guard column. The nasal mucosa matrix is complex; after a series of injections, flush the column thoroughly as per the manufacturer's instructions to remove strongly adsorbed contaminants [3].

Q4: I want to study the binding of azelastine to Human Serum Albumin (HSA). Which method is most straightforward to obtain binding constants?

  • A: Fluorescence quenching spectroscopy is a robust and relatively simple method to start with. It can provide the binding constant (K), number of binding sites (n), and thermodynamic parameters (ΔH, ΔG, ΔS) through van't Hoff analysis. Titrate a fixed concentration of HSA with increasing amounts of azelastine and monitor the intrinsic fluorescence quenching of tryptophan residues. Analyze the data using the Stern-Volmer and double-logarithm equations [2].

Experimental Workflow Visualization

The following diagram illustrates the core workflow for establishing azelastine's activity against HBV, from initial discovery to functional validation.

AZE_HBV_Workflow cluster_in_silico In-Silico Phase cluster_experimental Experimental Phase Start Start: Identify Target InSilico In-Silico Screening Start->InSilico MDock Molecular Docking InSilico->MDock InVitroVal In-Vitro Validation Cytotox Cytotoxicity (MTT) InVitroVal->Cytotox FuncAssay Functional Assays End Confirm Activity FuncAssay->End MDSim MD Simulation MDock->MDSim MDSim->InVitroVal ELISA Antigen ELISA Cytotox->ELISA qPCR qPCR (Viral Load) ELISA->qPCR qPCR->FuncAssay

Diagram 1: Workflow for establishing azelastine's anti-HBV activity.

Advanced Techniques & Future Perspectives

For a deeper understanding of azelastine-protein interactions, consider these advanced methodologies reviewed in the literature:

  • Isothermal Titration Calorimetry (ITC): This technique is considered a "gold standard" as it directly measures the heat change during binding, allowing for the simultaneous determination of all binding parameters (K, n, ΔH, ΔS) in a single experiment without the need for labeling [2].
  • Frontal Affinity Chromatography: This method is excellent for analyzing weak biomolecular interactions. By using a stationary phase with immobilized target protein (e.g., HSA or NTCP), you can study the binding of azelastine as it flows through the column, providing accurate data on binding constants and kinetics [2].
  • Cellular Thermal Shift Assay (CETSA): This method allows you to study drug-target engagement in a more complex cellular environment, like the HepG2.2.15 cells. CETSA detects changes in the thermal stability of the target protein (NTCP) upon binding to azelastine, confirming functional binding within cells [2].

References

azelastine hydrochloride vs fluticasone efficacy allergic rhinitis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety data from clinical studies to facilitate a direct comparison.

Aspect Azelastine Hydrochloride (Intranasal) Fluticasone (Intranasal)
Class / Mechanism of Action Selective H1-receptor antagonist; additional anti-inflammatory properties (inhibits leukotrienes, cytokines) [1] [2] Corticosteroid; broad anti-inflammatory action on multiple cell types (mast cells, eosinophils) and mediators (histamine, leukotrienes) [3] [4]
Onset of Action Within 30 minutes [5] Not explicitly stated in results; typically slower than antihistamines

| Efficacy (TNSS Reduction) | 0.15% AZE: -3.45 LS mean change (20.2% from baseline 16.60) over 28 days (PAR) [6] 0.10% AZE: -3.37 LS mean change (20.5% from baseline 16.35) over 28 days (PAR) [6] | Highly significant (p=0.001) reduction by day 7; scores reduced to zero by day 15 in one study (AR) [3] | | Comparative Efficacy (Head-to-Head) | One study found comparable efficacy to fluticasone after 3 months (p=0.06) [7] | One study found superior early (day 7) symptom reduction vs. azelastine (p=0.001) [3] | | Key Safety Profile | Generally well-tolerated; most common AEs: bitter taste, nasal discomfort, epistaxis (generally mild) [6] [5] Rare, mild somnolence reported [6] | Generally well-tolerated; AEs reported by 33.3% of patients in one study (e.g., local irritation) [3] Risk of oral thrush (inhalation) [4] | | FDA-Approved Indications | Seasonal Allergic Rhinitis (SAR), Perennial Allergic Rhinitis (PAR), Nonallergic Vasomotor Rhinitis [1] [2] | Allergic and Nonallergic Rhinitis, Chronic Rhinosinusitis (with/without polyps) [4] |

Detailed Experimental Data and Protocols

For a deeper scientific analysis, here is a detailed breakdown of the key clinical trials and their methodologies.

Head-to-Head Comparative Study
  • Objective: To directly compare the efficacy and safety of intranasal Fluticasone Furoate (FF) and Azelastine Hydrochloride (AH) in patients with Allergic Rhinitis (AR) [3].
  • Methods:
    • Design: Randomized, open-label, parallel-group study.
    • Participants: 150 patients with AR.
    • Intervention: 75 patients received FF (27.5 μg/spray, twice daily), and 75 received AH (0.10%, twice daily) for 15 days.
    • Outcomes: Total Nasal Symptom Score (TNSS), Lund-Kennedy endoscopic staging score, quality of life (RQLQ), and absolute eosinophil count in blood and nasal smears were assessed at baseline, day 7, and day 15.
  • Key Findings: While both treatments significantly reduced all scores, FF produced a significantly greater reduction in TNSS by day 7 (p=0.001) and a more pronounced reduction in eosinophil count [3].
Efficacy of Azelastine in Pediatric Perennial Rhinitis
  • Objective: To evaluate the efficacy and safety of two concentrations of azelastine (0.10% and 0.15%) versus placebo in children with perennial allergic rhinitis (PAR) [6].
  • Methods:
    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.
    • Participants: 486 pediatric subjects with moderate-to-severe PAR.
    • Intervention: Compared 0.10% and 0.15% AZE to placebo for 28 days.
    • Outcomes: The primary endpoint was the change from baseline in the reflective Total Nasal Symptom Score (rTNSS).
  • Key Findings: Both 0.15% AZE (p=0.005) and 0.10% AZE (p=0.015) showed statistically significant improvement in rTNSS compared to placebo, demonstrating efficacy and a good safety profile in children [6].
Onset of Action for Azelastine
  • Objective: To evaluate the time to onset of efficacy of azelastine hydrochloride 0.15% [5].
  • Methods:
    • Design: Randomized, controlled trial in an environmental exposure chamber.
    • Participants: 110 participants with seasonal allergic rhinitis.
    • Intervention: Azelastine HCl 0.15% (2 sprays/nostril) vs. placebo.
    • Outcomes: Change from baseline in TNSS was measured at multiple time points up to 240 minutes post-dose.
  • Key Findings: The azelastine group showed a statistically significant improvement in TNSS compared to placebo within 30 minutes (p=0.0002), sustaining this effect throughout the session [5].

Mechanisms of Action

The therapeutic effects of azelastine and fluticasone are achieved through distinct pharmacological pathways, as illustrated below.

mechanism_of_action Mechanisms of Action in Allergic Rhinitis cluster_azelastine Azelastine Hydrochloride cluster_fluticasone Fluticasone Allergen Allergen ImmuneResponse IgE-Mediated Immune Response Allergen->ImmuneResponse MastCell Mast Cell Degranulation ImmuneResponse->MastCell Histamine Histamine MastCell->Histamine InflammatoryMediators Other Inflammatory Mediators (Leukotrienes, Cytokines) MastCell->InflammatoryMediators H1Receptor H1 Receptor Histamine->H1Receptor Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Congestion) InflammatoryMediators->Symptoms H1Receptor->Symptoms InflammatoryCells Inflammatory Cells (Eosinophils, Neutrophils, etc.) InflammatoryCells->Symptoms AZE_H1 H1-Receptor Antagonism AZE_H1->H1Receptor Blocks AZE_AntiInf Anti-inflammatory Effects (Mast cell stabilization, reduced leukotrienes/cytokines) AZE_AntiInf->InflammatoryMediators Inhibits FLU_Broad Broad Anti-inflammatory Action FLU_Broad->InflammatoryCells Suppresses FLU_Cells Reduces Number & Activity of Multiple Inflammatory Cells FLU_Cells->InflammatoryMediators Reduces

Summary of Pathways:

  • Azelastine Hydrochloride: Functions primarily as a selective H1-receptor antagonist, directly blocking the histamine-driven pathway that causes immediate allergy symptoms like sneezing and itching [1] [8]. It also possesses additional anti-inflammatory properties, including mast cell stabilization and inhibition of leukotrienes and cytokines, which contribute to its efficacy [1] [2].
  • Fluticasone: As a corticosteroid, it exerts a broader anti-inflammatory effect. It targets multiple cell types involved in the allergic response (e.g., mast cells, eosinophils, neutrophils) and reduces various inflammatory mediators (histamine, leukotrienes, cytokines), leading to comprehensive symptom control [3] [4].

Clinical and Research Implications

  • Choosing Between Monotherapies: The choice may depend on the desired outcome. Azelastine is favorable when a rapid onset of action is a priority [5]. Fluticasone may be more suitable for achieving sustained, broad anti-inflammatory control, particularly for patients with significant congestion or eosinophilic inflammation [3].
  • Combination Therapy: For patients with moderate-to-severe symptoms inadequately controlled by monotherapy, evidence strongly supports using a fixed-dose combination of azelastine and fluticasone. This approach leverages the fast-acting antihistamine effect of azelastine and the powerful anti-inflammatory action of fluticasone, proving superior to either agent alone [9] [10].
  • Considerations for Specific Populations: Azelastine has been shown to be safe and effective in pediatric populations (6-11 years) for perennial allergic rhinitis [6]. Fluticasone is also widely used, but as a corticosteroid, its use may be influenced by specific patient concerns or comorbidities [4] [7].

Limitations and Research Gaps

While the provided data is robust, some studies showing comparable efficacy between the two agents are open-label, potentially introducing bias [3] [7]. Further large-scale, double-blind, direct comparative studies with standardized protocols and longer durations could help solidify these findings and better define their roles in treatment algorithms.

References

Comprehensive Comparative Analysis: Azelastine versus Desloratadine Receptor Binding Affinity and Pharmacological Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Basic Pharmacological Characteristics

Azelastine and desloratadine represent two distinct second-generation antihistamines with different chemical structures, administration routes, and clinical applications. Azelastine, a phthalazine derivative, is primarily administered as an intranasal spray for allergic rhinitis and as ophthalmic solutions for allergic conjunctivitis, with its first FDA approval dating back to 1996. It functions as a selective H1-receptor antagonist with additional affinity for H2-receptors, and exhibits notable anti-inflammatory properties beyond mere histamine blockade [1]. Desloratadine, in contrast, is the primary active metabolite of loratadine, developed as an oral medication for seasonal allergic rhinitis and chronic idiopathic urticaria. It demonstrates marked selectivity for H1-receptors with minimal interaction with other receptor types [2].

The structural differences between these compounds underlie their distinct pharmacokinetic profiles. Azelastine has a relatively long elimination half-life of approximately 22 hours, with its active metabolite desmethylazelastine exhibiting an even longer half-life of 54 hours [1]. Following intranasal administration, azelastine achieves peak plasma concentrations within 2-3 hours with a systemic bioavailability of approximately 40% [1]. Desloratadine, when administered orally, demonstrates a favorable safety profile with minimal penetration across the blood-brain barrier, resulting in reduced sedative effects compared to first-generation antihistamines [3].

Table 1: Fundamental Pharmacological Profiles of Azelastine and Desloratadine

Parameter Azelastine Desloratadine
Primary Administration Route Intranasal, ophthalmic Oral
Receptor Target Primary Affinity H1-receptor (selective) H1-receptor (highly selective)
Additional Receptor Interactions H2-receptor, mast cell stabilization Minimal muscarinic interaction
Systemic Bioavailability ~40% (intranasal) Well-absorbed
Elimination Half-Life 22 hours (parent), 54 hours (metabolite) Approximately 27 hours
Key Metabolic Pathways CYP-mediated oxidation to desmethylazelastine UGT2B10-mediated glucuronidation
FDA Initial Approval 1996 2001-2002

Comprehensive Binding Kinetics and Receptor Interaction Profiles

Quantitative Binding Affinity and Kinetic Parameters

The receptor binding characteristics of azelastine and desloratadine reveal substantial differences in their mechanisms of action at the molecular level. Desloratadine demonstrates exceptional binding affinity for the human H1 receptor, with saturation binding studies using [³H]desloratadine revealing a Kd value of 1.1 ± 0.2 nM when assessed with cloned human histamine H1 receptors expressed in Chinese hamster ovary (CHO) cells [3]. This high affinity translates to functional potency in cellular assays, where desloratadine effectively inhibits histamine-induced calcium mobilization with an IC50 of 1.8 nM [3]. The compound exhibits noncompetitive antagonism characteristics, as evidenced by its ability to suppress maximal histamine-induced responses in functional assays, suggesting pseudoirreversible receptor binding or interaction with an allosteric site [3].

Azelastine's binding profile shows somewhat lower absolute affinity for the H1 receptor compared to desloratadine, but it compensates with additional pharmacological actions. Beyond H1 receptor antagonism, azelastine demonstrates mast cell-stabilizing properties and inhibits the production and release of multiple inflammatory mediators, including leukotrienes, kinins, and platelet-activating factor [4]. This broader mechanism of action contributes to its clinical efficacy despite potentially lower receptor affinity. Additionally, azelastine has been shown to reduce concentrations of substance P and bradykinin in nasal secretions, further expanding its anti-inflammatory profile beyond conventional H1 antagonism [1].

Table 2: Comparative Binding Kinetics and Functional Parameters

Parameter Azelastine Desloratadine
H1 Receptor Binding Affinity (Kd) Not quantitatively specified in sources; known to be potent 1.1 ± 0.2 nM
Functional Inhibition (IC50) Data not available 1.8 nM (calcium mobilization)
Receptor Antagonism Type Data not available Noncompetitive
Target Residence Time >40 minutes Data not available
Off-Target Receptor Interactions H2-receptor, phospholipase A2, leukotriene C4 synthase inhibition Minimal interaction with muscarinic receptors (Ki values 47-320 nM)
HERG Channel Affinity No significant binding No significant binding up to 10 μM
Target Residence Time and Kinetic Selectivity

The drug-target residence time represents a crucial kinetic parameter that profoundly influences the duration of pharmacological effect beyond what would be predicted from plasma half-life alone. Research indicates that azelastine exhibits a particularly long residence time at the H1 receptor, exceeding 40 minutes according to studies measuring functional recovery of H1 receptor responsiveness after antagonist removal [5]. This extended residence time correlates with insurmountable antagonism characteristics, wherein the receptor binding persists even during transient peaks of histamine release following allergen exposure.

The functional significance of extended residence time becomes apparent in ex vivo experiments where azelastine and other long-residence antihistamines like GSK1004723 maintain inhibition of histamine-induced bronchial contraction even after removal of free drug [5]. This prolonged target engagement suggests that drugs with longer residence times may provide clinical efficacy extending beyond their plasma clearance, potentially offering protection against breakthrough symptoms during allergen exposure. The receptor recovery time following azelastine exposure demonstrates more than 40-fold variation across different antihistamines, establishing residence time as a significant predictor of in vivo efficacy [5].

Molecular Mechanisms and Signaling Pathway Interactions

Histamine Receptor Binding and Downstream Signaling

The molecular interactions of azelastine and desloratadine with the histamine H1 receptor involve complex mechanisms that extend beyond simple competitive antagonism. Desloratadine demonstrates noncompetitive binding characteristics as evidenced by its ability to suppress maximal histamine-induced responses in functional assays [3]. This suggests that desloratadine may bind to an allosteric site on the H1 receptor or form such stable receptor complexes that it effectively behaves as an irreversible antagonist under physiological conditions. The slow dissociation kinetics of desloratadine from the H1 receptor contribute to its prolonged duration of action, allowing once-daily dosing despite a plasma half-life that might otherwise necessitate more frequent administration [2].

Azelastine exhibits a multimodal mechanism of action that encompasses both receptor blockade and downstream inhibition of inflammatory signaling pathways. In addition to H1 receptor antagonism, azelastine demonstrates inhibitory effects on phospholipase A2 and leukotriene C4 synthase, enzymes critically involved in the generation of inflammatory lipid mediators [1]. This broader mechanism translates to reduced production of leukotrienes in nasal lavage fluids of rhinitis patients, providing a therapeutic benefit beyond symptomatic relief from histamine-mediated symptoms [1]. Furthermore, azelastine has been shown to down-regulate ICAM-1 expression during both early- and late-phase allergic responses, potentially reducing inflammatory cell adhesion to epithelial cells [6].

G cluster_histamine Histamine-Mediated Allergic Response cluster_azelastine Azelastine Mechanisms cluster_desloratadine Desloratadine Mechanisms Allergen Allergen MastCell MastCell Allergen->MastCell HistamineRelease HistamineRelease MastCell->HistamineRelease H1Receptor H1Receptor HistamineRelease->H1Receptor InflammatoryCascade InflammatoryCascade H1Receptor->InflammatoryCascade Symptoms Symptoms InflammatoryCascade->Symptoms AzeH1Block H1 Receptor Blockade AzeH1Block->H1Receptor Antagonism AzeMastCell Mast Cell Stabilization AzeMastCell->HistamineRelease Inhibition AzePLA2 Phospholipase A2 Inhibition AzePLA2->InflammatoryCascade Inhibition AzeLTC4 Leukotriene C4 Synthase Inhibition AzeLTC4->InflammatoryCascade Inhibition AzeICAM ICAM-1 Downregulation AzeICAM->InflammatoryCascade Inhibition DesH1Block High-Affinity H1 Receptor Blockade (Kd=1.1 nM) DesH1Block->H1Receptor Noncompetitive Antagonism DesCytokine Cytokine Inhibition (IL-4, IL-6, IL-8, IL-13) DesCytokine->InflammatoryCascade Inhibition DesAdhesion Adhesion Molecule Modulation (ICAM-1, P-selectin) DesAdhesion->InflammatoryCascade Inhibition DesNFkB NF-κB Pathway Inhibition DesNFkB->InflammatoryCascade Inhibition

Visualization 1: Molecular Mechanisms of Azelastine and Desloratadine in Allergic Response Inhibition. This diagram illustrates the multimodal inhibitory approaches of both antihistamines, with azelastine (blue) targeting multiple points in the inflammatory cascade and desloratadine (green) providing high-affinity receptor blockade with additional anti-inflammatory effects.

Experimental Methodologies for Binding Characterization

The quantitative assessment of receptor binding parameters relies on sophisticated experimental methodologies that provide insights into drug-receptor interactions. Saturation binding analyses with radiolabeled ligands, such as [³H]desloratadine, enable precise determination of binding affinity (Kd) and receptor density (Bmax) in membrane preparations from recombinant cell systems [3]. These studies have confirmed that desloratadine binds with high affinity (Kd=1.1±0.2 nM) to a single population of receptor sites without cooperative interactions [3].

Functional recovery assays represent another crucial methodological approach for evaluating the kinetic aspects of receptor binding. In these experiments, cells endogenously expressing H1 receptors (such as HeLa cells) are incubated with antihistamines, followed by removal of unbound drug and subsequent monitoring of histamine-induced response recovery over time [5]. These assays utilize either calcium-sensitive fluorescent dyes or label-free dynamic mass redistribution technology to quantify the restoration of receptor functionality, providing a physiologically relevant metric for the duration of target engagement [5]. For azelastine, such assays have demonstrated a receptor recovery time consistent with its long residence time, exceeding 40 minutes in comparative studies [5].

Functional Implications and Research Applications

Clinical Correlations and Therapeutic Implications

The distinct binding profiles of azelastine and desloratadine translate into differentiated clinical applications and therapeutic advantages. Azelastine's multimodal mechanism with mast cell-stabilizing and broad anti-inflammatory properties makes it particularly suitable for mixed rhinitis presentations where both allergic and non-allergic triggers contribute to symptoms [4]. Clinical studies have demonstrated azelastine's particular effectiveness in alleviating nasal congestion and post-nasal drip, symptoms that are often less responsive to selective H1 antagonists [4] [6]. The rapid onset of action (within 15 minutes for nasal spray formulations) combined with long duration of effect provides both immediate and sustained symptom control [4].

Desloratadine's highly selective H1 receptor binding with minimal off-target interactions results in a favorable side effect profile with minimal sedation and anticholinergic effects [2] [3]. This pharmacological selectivity makes it particularly suitable for patients requiring long-term daily administration where compound accumulation might pose concerns with less selective agents. Clinical trials have established desloratadine's efficacy in improving both nasal and non-nasal symptoms of seasonal allergic rhinitis, with sustained effects throughout the 24-hour dosing interval [2]. Additionally, its noncompetitive binding characteristics may provide continued efficacy even in the face of transient histamine surges that might overcome competitive antagonists [3].

Research Applications and Drug Development Considerations

The differential binding kinetics of azelastine and desloratadine offer valuable insights for future antihistamine development and research applications. Azelastine's broad anti-inflammatory profile suggests potential applications beyond allergic rhinitis, possibly extending to other inflammatory conditions where mast cell activation and leukotriene production play pathogenic roles [1] [4]. However, its bitter taste profile (reported by 19.7% of patients in clinical trials) represents a formulation challenge that may limit patient adherence [7].

Desloratadine's exceptional receptor affinity and clean off-target profile establish it as a valuable reference compound for studying structure-activity relationships in H1 antagonist development [3]. Its pseudoirreversible binding characteristics provide a template for designing next-generation antihistamines with prolonged target engagement without extended plasma half-lives, potentially reducing systemic exposure while maintaining efficacy [5] [3]. Additionally, desloratadine's identification as a relatively selective UGT2B10 inhibitor highlights the importance of comprehensive metabolic profiling even for compounds with otherwise clean interaction profiles [8].

Table 3: Experimental Methodologies for Assessing Binding Parameters

Methodology Key Measures Applications to Azelastine/Desloratadine
Radioligand Binding Assays Kd (affinity), Bmax (receptor density), Ki (inhibition constant) Desloratadine: Kd=1.1 nM determination [3]
Functional Calcium Mobilization IC50 (functional potency), mechanism of antagonism Desloratadine: IC50=1.8 nM, noncompetitive antagonism [3]
Receptor Recovery Assays Residence time, functional recovery kinetics Azelastine: >40 minute residence time [5]
Dynamic Mass Redistribution Label-free whole cell response, pathway activation Correlation with residence time for both compounds [5]
Inflammatory Mediator Measurement Cytokine, leukotriene, histamine release inhibition Both compounds: Multiple anti-inflammatory effects [1] [2]

Conclusion

The comprehensive analysis of azelastine and desloratadine receptor binding reveals two distinct pharmacological strategies for H1 receptor antagonism. Desloratadine exemplifies the high-affinity selective approach with exceptional specificity for the H1 receptor (Kd=1.1 nM) and noncompetitive binding characteristics that underlie its durable efficacy [3]. In contrast, azelastine employs a multimodal strategy with somewhat lower receptor affinity but complementary anti-inflammatory activities through mast cell stabilization and inhibition of multiple inflammatory mediators [1] [4]. The long target residence time exhibited by azelastine (>40 minutes) represents a significant kinetic advantage that contributes to sustained receptor blockade despite lower absolute affinity [5].

References

azelastine fluticasone combination therapy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Studies

The following table consolidates quantitative results from multiple clinical trials, showing the improvement in Total Nasal Symptom Score (TNSS), a primary measure of allergic rhinitis severity.

Study Reference & Design Treatment Groups Key Efficacy Findings (TNSS Reduction) Statistical Significance & Notes
RCT, 2-week (2008) [1]\nN=151, SAR 1. AZE + FP (Combo)\n2. AZE alone\n3. FP alone Combo: 37.9% improvement\n• AZE: 24.8% improvement\n• FP: 27.1% improvement Combination therapy was significantly superior (P < 0.05) to either agent alone.
RCT, 14-day (2010) [2]\nN=610, SAR 1. AZE/FP (Combo)\n2. AZE alone\n3. FP alone\n4. Placebo Combo: 28.4% improvement\n• FP: 20.4% improvement\n• AZE: 16.4% improvement\n• Placebo: 11.2% improvement Combo was superior to placebo (P ≤ 0.02) and to each monotherapy (P ≤ 0.003).
Systematic Review & Meta-Analysis (2019) [3] MP-AzeFlu vs. Placebo, AZE, and FP Mean change vs. Placebo: -2.41 (95% CI: -2.82 to -1.99)\n• Mean change vs. AZE: -1.40 (95% CI: -1.82 to -0.98)\n• Mean change vs. FP: -0.74 (95% CI: -1.17 to -0.31) All comparisons were statistically significant (P < 0.001), confirming combo's superiority.
Prospective Comparative (2021) [4]\nN=240, 3-month 1. FP + Oral Antihistamine\n2. AZE + Oral Antihistamine • Both groups showed significant (P < 0.001) and comparable symptom reduction from baseline. No statistically significant difference in post-treatment TNSS between groups (P=0.06). Highlights AZE's role as an alternative.

Experimental Protocols and Methodologies

For researchers to evaluate and replicate these findings, understanding the core experimental designs is critical. Key methodologies from the cited studies are detailed below.

Methodological Component Description from Key Studies

| Study Population | • Diagnosis: Patients with moderate-to-severe Seasonal Allergic Rhinitis (SAR) or Perennial Allergic Rhinitis (PAR), often confirmed by specific IgE testing or consistent history and physical exam [4] [2] [1]. • Key Inclusion: Specific symptom severity score (e.g., Reflective TNSS ≥6) with a minimum congestion score [5]. | | Intervention & Comparators | • Intervention: MP-AzeFlu fixed-dose combination nasal spray (137 µg Azelastine HCl / 50 µg Fluticasone Propionate per spray), typically 1 spray per nostril twice daily [2] [5]. • Comparators: Placebo, AZE monotherapy, and FP monotherapy, often using the same device and dosing schedule to maintain blinding [2] [1]. | | Primary Outcome Measure | • Change from Baseline in Total Nasal Symptom Score (TNSS). The TNSS is the sum of four individual symptoms (nasal congestion, rhinorrhea, sneezing, nasal itching), each scored from 0 (none) to 3 (severe). Thus, the total score ranges from 0 to 12 [2] [5] [1]. • Scores are often recorded by patients as "instantaneous" (current symptoms) or "reflective" (symptoms over the previous 12 hours) [5]. | | Study Design & Blinding | • Design: Randomized, double-blind, placebo-controlled trials are standard [2] [3] [1]. • Blinding: Double-dummy techniques are used when comparing separate nasal sprays to ensure blinding. Studies comparing the branded and generic combo sprays use identical packaging [5]. | | Duration & Follow-up | • Typical short-term efficacy trials last 2 weeks [2] [1]. • Longer-term safety and efficacy studies can extend to 12 months [6]. |

Mechanism of Action: Complementary Pathways

The therapeutic superiority of the combination stems from the distinct yet complementary pharmacological actions of its two components, which target different phases of the allergic inflammatory response. The following diagram illustrates this synergy.

G cluster_early Early-Phase Response (Minutes) cluster_late Late-Phase Response (Hours/Days) Allergen Allergen MastCell Allergen Exposure & Mast Cell Degranulation Allergen->MastCell HistamineRelease Release of Histamine & Other Mediators MastCell->HistamineRelease EarlySymptoms Immediate Symptoms: Sneezing, Itching, Rhinorrhea HistamineRelease->EarlySymptoms CellRecruitment Inflammatory Cell Recruitment HistamineRelease->CellRecruitment ChronicInflammation Persistent Inflammation & Nasal Congestion CellRecruitment->ChronicInflammation AZE Azelastine HCl (Intranasal Antihistamine) AZE->HistamineRelease Stabilizes Mast Cells AZE->EarlySymptoms Blocks H1 Receptors FP Fluticasone Propionate (Intranasal Corticosteroid) FP->CellRecruitment Inhibits FP->ChronicInflammation Suppresses

Complementary Mechanisms of Azelastine and Fluticasone

The diagram shows how Azelastine (blue) primarily blocks the early-phase response by antagonizing histamine H1 receptors and stabilizing mast cells, leading to rapid relief from sneezing and itching [4] [6]. Meanwhile, Fluticasone (red) suppresses the late-phase and chronic inflammation by inhibiting the recruitment and activation of various inflammatory cells, which is crucial for relieving nasal congestion and achieving sustained control [4] [6]. Their combination provides a broader and more effective intervention across the entire allergic response cascade.

Clinical and Research Implications

  • Established Superiority: A 2019 meta-analysis, which represents the highest level of evidence, conclusively found that the combination is statistically superior to either azelastine or fluticasone monotherapy in reducing patient-reported symptom scores [3].
  • Guideline Positioning: International guidelines, such as those from ARIA, recommend the combination of intranasal corticosteroid and intranasal antihistamine as a first-line treatment for patients with more persistent or severe symptoms, or when monotherapy is insufficient [6].
  • Safety and Long-Term Use: The combination has been evaluated for long-term use (up to 52 weeks) in adults and children as young as 4 years, showing a safety and tolerability profile comparable to fluticasone propionate alone [6].
  • Future Research Directions: While efficacy is well-established, researchers are exploring its application in adjacent areas. A 2025 study investigated its use in improving CPAP adherence in sleep apnea patients with CPAP-induced rhinitis, showing a potential benefit in subgroups using lower pressure levels [7].

References

azelastine hydrochloride enantiomer comparative potency

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomeric Comparative Potency

The table below summarizes the key findings on the comparative properties of azelastine enantiomers.

Aspect Key Finding Clinical/Experimental Implication
Pharmacological Activity No significant difference between (R)- and (S)-enantiomers [1] Developed and approved as a racemate; no single-enantiomer drug product [2] [1]
Metabolic Profile Enantioselective metabolism observed in vivo in rats [1] (S)-enantioler may be favored; potential for complex pharmacokinetics [1]
Primary Metabolite Desmethylazelastine (DAZ) is active; comparative enantiomeric potency not specified [2] Contributes to overall therapeutic effect and long half-life (54 hours) [2]

Experimental Protocols for Enantioselective Investigation

The following methodologies were central to investigating the enantioselective metabolism of azelastine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI/MS/MS)

This method was developed for the simultaneous enantioselective determination of azelastine and its three metabolites (desmethylazelastine, 6-hydroxyazelastine, and 7-hydroxyazelastine) in rat plasma [1].

  • Sample Preparation: Rat plasma samples were processed using liquid-liquid extraction [1].
  • Chromatography:
    • Chiral Stationary Phase: A Chiralpak AD column (250 x 4.6 mm, 10 µm) was used [1].
    • Mobile Phase: n-Hexane with ethanol and diethylamine as organic modifiers [1].
    • Flow Rate: 1.2 mL/min [1].
  • Detection: MS/MS with an ionspray interface in positive ion mode. Detection was performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [1].

This workflow outlines the key steps from sample collection to data analysis for the LC-MS/MS method:

G Start Start: Administer AZL Racemate Sample Collect Plasma Samples Start->Sample Prep Liquid-Liquid Extraction Sample->Prep LC Chiral Separation (Chiralpak AD Column) Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantify Enantiomers of AZL & Metabolites MS->Data End End: Pharmacokinetic Analysis Data->End

Electrokinetic Capillary Chromatography (CE)

A capillary electrophoresis method was developed and validated as an alternative approach [1].

  • Capillary: Fused-silica capillary, uncoated or polyacrylamide-coated [1].
  • Background Electrolyte: Phosphate buffer (100 mM, pH 5.25) with triethanolamine, methanol, and a combination of cyclodextrins (CM-β-CD and β-CD) as chiral selectors [1].
  • Detection: UV detection at 214 nm [1].

Metabolic Pathway and Enantioselectivity

Azelastine undergoes oxidative metabolism primarily in the liver. The diagram below illustrates its major metabolic pathways and highlights where enantioselectivity occurs.

G AZL Azelastine (R,S) Racemate CYP Cytochrome P450 Enzymes (Primarily CYP3A4, CYP2D6, CYP1A2) AZL->CYP N-Demethylation AZL->CYP Aromatic Hydroxylation AZL->CYP N-Oxidation DAZ Desmethylazelastine (DAZ) (Active Metabolite) OH_AZ 6- and 7-Hydroxyazelastine (6-OH-AZ, 7-OH-AZ) N_Oxide Azelastine N-Oxides (D-20228, D-19144) CYP->DAZ CYP->OH_AZ CYP->N_Oxide

The key enantioselective finding is that after administration of the racemate to rats, the (S)-enantiomer of the parent drug azelastine was found in higher plasma concentrations than the (R)-enantiomer. Furthermore, the formation of the desmethyl (DAZ) and hydroxylated (6-OH-AZ, 7-OH-AZ) metabolites also showed enantioselectivity [1].

Implications for Research and Development

  • For Bioanalysis: The validated LC-MS/MS and CE methods provide robust tools for precise enantioselective pharmacokinetic studies in future drug development programs [1].
  • For Drug Development: The lack of differential potency supports the continued use of the racemate. The observed enantioselectivity in metabolism is an important consideration for understanding the drug's complete pharmacokinetic profile, though it does not currently warrant a change in the clinical formulation [1].

References

azelastine vs other second-generation antihistamines mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The following table details the pharmacological targets of azelastine compared to other common second-generation antihistamines.

Drug Name H1-Receptor Antagonism Mast Cell Stabilization Inhibition of Other Inflammatory Mediators Key Differentiating Mechanisms
Azelastine (nasal spray/eye drops) Selective antagonist (primary action) [1] Yes; prevents release of histamine, tryptase, TNF-α, IL-6 [1] [2] Yes; inhibits leukotrienes, PAF, ICAM-1, eosinophil chemotaxis [1] [2] Multi-modal / "Dual-acting": Broad anti-inflammatory profile beyond antihistamine effect [2]
Cetirizine (oral) Potent, selective antagonist [3] Mild/Weak effect per some studies [3] Reduces eosinophil migration in some models [3] Primarily a potent, selective H1-blocker [3]
Loratadine (oral) Selective antagonist [3] Not a defined feature of its action [3] No significant data reported [3] Standard selective H1-blocker [3]
Fexofenadine (oral) Selective antagonist [3] No significant data reported [3] No significant data reported [3] Standard selective H1-blocker; low CNS penetration [3]

The diagram below illustrates the multi-modal mechanism of azelastine in combating the allergic response.

G cluster_azelastine Azelastine's Multi-Modal Action Allergen Allergen IgE IgE Allergen->IgE MastCell Mast Cell Degranulation IgE->MastCell Histamine Histamine Release MastCell->Histamine LatePhase Late-Phase Reaction: Inflammatory Cell Infiltration MastCell->LatePhase Symptoms Allergy Symptoms: Itching, Sneezing, Rhinorrhea, Congestion Histamine->Symptoms LatePhase->Symptoms A1 1. H1-Receptor Blockade A1->Symptoms Prevents Binding A2 2. Mast Cell Stabilization A2->MastCell Inhibits A3 3. Inhibition of Inflammatory Mediators (Leukotrienes, PAF, ICAM-1) A3->LatePhase Suppresses

Clinical Efficacy & Experimental Data

The table below summarizes key clinical trial findings that directly compare azelastine with other antihistamines.

Study Design & Reference Compared Treatments Key Efficacy Findings Onset of Action

| 4-way crossover RCT (EEU Model) [4] | Azelastine NS vs. Oral Cetirizine vs. Oral Loratadine vs. Placebo | Azelastine and cetirizine showed comparable overall efficacy, both superior to loratadine and placebo [4]. | Azelastine: 15 min Cetirizine: 60 min Loratadine: 75 min [4] | | 2-week RCT (Moderate-Severe SAR) [5] | Azelastine NS vs. Oral Cetirizine | Azelastine led to a significantly greater improvement in Total Nasal Symptom Score (TNSS) and quality of life (RQLQ) than cetirizine [5]. | Azelastine showed significant improvement vs. cetirizine at 60 and 240 minutes post-dose [5]. | | Add-on Therapy RCT (Moderate-Severe AR) [6] | (Azelastine + Budesonide NS) vs. (Montelukast + Budesonide NS) | The Azelastine add-on group showed a significantly greater improvement in quality of life (SNOT-22 score) than both Montelukast and Budesonide-only groups [6]. | The study assessed outcomes at 1 and 3 months, demonstrating sustained superior efficacy for the azelastine combination [6]. |

Detailed Experimental Protocols
  • Environmental Exposure Unit (EEU) Study [4]: This was a double-blind, placebo-controlled, four-way crossover study. Participants with ragweed allergy were exposed to controlled pollen levels in the EEU. They received single doses of azelastine nasal spray (2 sprays total), oral cetirizine (10 mg), oral loratadine (10 mg), or placebo. The primary efficacy parameter was the change from baseline in the Total Nasal Symptom Score (TNSS), which combines scores for sneezing, runny nose, and itchy nose, each rated on a 0-3 scale. Symptoms were assessed every 15-30 minutes to determine the precise onset of action [4].
  • Add-on Therapy Study [6]: This was a double-blind, randomized clinical trial in patients with moderate to severe allergic rhinitis. Patients were divided into three groups: one received montelukast add-on therapy with budesonide nasal spray, a second received azelastine nasal spray add-on therapy with budesonide, and a third (control) received budesonide with a placebo tablet. The impact on patients' quality of life and AR control was measured using the Sino-Nasal Outcome Test-22 (SNOT-22) questionnaire at baseline, one month, and three months after the start of treatment [6].

Key Takeaways for Drug Development

  • Mechanistic Advantage: Azelastine's multi-targeted pharmacology, combining immediate H1-blockade with broader anti-inflammatory activity, offers a therapeutic advantage over single-mechanism antihistamines, particularly for moderate to severe symptoms [1] [2].
  • Formulation and Delivery Matter: The intranasal route of administration allows for direct, rapid delivery to the target tissue, which is a key factor in its fast onset of action, as demonstrated in the EEU model [4].
  • Synergy in Combination: Strong evidence supports the strategy of combining intranasal azelastine with an intranasal corticosteroid for a synergistic effect, providing superior control in moderate to severe allergic rhinitis compared to other common add-on therapies like montelukast [6].
  • Emerging Applications: Recent clinical evidence points to potential new applications for azelastine. A 2025 phase 2 trial (CONTAIN) found that azelastine nasal spray used as a pre-exposure prophylaxis was associated with a significantly reduced risk of PCR-confirmed SARS-CoV-2 and rhinovirus infections, suggesting broad-spectrum antiviral potential worthy of further investigation [7] [8].

References

clinical efficacy validation azelastine vasomotor rhinitis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Azelastine in Vasomotor Rhinitis

The table below summarizes key efficacy and safety findings from clinical trials and major guidelines:

Aspect Details and Findings

| Proven Efficacy | • Significant reduction in Total Vasomotor Rhinitis Symptom Score (TVRSS) vs. placebo [1] [2]. • Effective for symptoms: rhinorrhea, sneezing, postnasal drip, and nasal congestion [1] [3]. | | Onset of Action | As an intranasal antihistamine, azelastine has a relatively fast onset of action [4]. | | Recommended Use | The AAFP recommends azelastine as a first-line treatment for VMR presenting with rhinorrhea, sneezing, and postnasal drip [3]. | | Safety & Tolerability | • Most common side effect: Bitter taste (19.4% vs. 2.4% with placebo) [1] [5]. • Low incidence of somnolence (3.2%); comparable to placebo for most other side effects [5]. |

Experimental Protocols in Key Studies

The efficacy of azelastine for VMR is established in randomized, double-blind, placebo-controlled trials, which are the gold standard for clinical validation.

  • Study Design: Two pivotal multicenter trials followed a similar structure: a 1-week, single-blind, placebo lead-in period, followed by a 3-to-4-week double-blind treatment period where patients were randomized to receive azelastine or placebo [1].
  • Patient Population: Participants were adults with a confirmed diagnosis of VMR (perennial nonallergic rhinitis), typically requiring a history of symptoms for at least one year and negative skin tests to common allergens to rule out allergic rhinitis [1].
  • Dosage and Administration: The studied regimen was two sprays per nostril twice daily, delivering a total daily dose of 1.1 mg of azelastine hydrochloride [1] [5].
  • Primary Endpoint: The main measure of efficacy was the change from baseline in the Total Vasomotor Rhinitis Symptom Score (TVRSS). Patients recorded the severity of symptoms like rhinorrhea, sneezing, and nasal congestion in a diary using a four-point scale (0 = none to 3 = severe) [1].

This standardized methodology ensures that the observed benefits can be reliably attributed to the drug.

Mechanism of Action Beyond H1-Blockade

Azelastine's efficacy in VMR, a condition not primarily driven by histamine, suggests mechanisms beyond traditional antihistamine activity. The diagram below illustrates its multi-targeted pharmacological profile.

G cluster_mech Pharmacological Mechanism node_trigger Non-Allergic Trigger (e.g., odor, temperature) node_mast Mast Cell node_trigger->node_mast node_hist Histamine Release node_mast->node_hist node_h1 H1 Receptor node_hist->node_h1 node_aze Azelastine node_aze->node_mast Stabilization node_aze->node_h1 Antagonism node_efficacy Clinical Efficacy in VMR: • Reduced Rhinorrhea • Reduced Nasal Obstruction • Reduced Sneezing node_infl Reduced Inflammation & Neurogenic Symptoms node_h1->node_infl

The diagram above shows that azelastine works through multiple pathways [4]:

  • Primary Action: Selective antagonism of histamine H1-receptors.
  • Mast Cell Stabilization: Inhibits the release of pro-inflammatory mediators (e.g., histamine, TNF-alpha) from mast cells, which is relevant even in non-allergic conditions [4].
  • Anti-Inflammatory Effects: Reduces levels of other key inflammatory molecules like leukotrienes and may inhibit neurogenic inflammation by affecting peptides like substance P [4].

This broad mechanism explains its effectiveness in VMR, where triggers often involve non-allergic nervous system activation.

Comparative Efficacy & Treatment Guidelines

When compared to other VMR treatments, azelastine holds a distinct position, particularly for certain symptom profiles.

  • Versatility of Symptoms: While topical anticholinergics (e.g., ipratropium) are highly effective for rhinorrhea alone, and topical corticosteroids are better for predominant congestion, azelastine is effective for a broader range of symptoms, including rhinorrhea, sneezing, and postnasal drip [3].
  • Place in Therapy: Clinical guidelines recommend a stepwise approach, selecting first-line therapy based on the patient's predominant symptoms. Azelastine is a recommended initial choice for patients who present with the full cluster of rhinorrhea, sneezing, and postnasal drip [3].
  • Comparison to Oral Antihistamines: Unlike azelastine, oral antihistamines have no established benefit for vasomotor rhinitis, highlighting the importance of its topical and multi-mechanistic action [3].

Key Takeaways for Professionals

For researchers and drug development professionals, the data on azelastine for VMR underscores several key points:

  • Established Efficacy: Its efficacy is confirmed in rigorous RCTs, leading to its recognition in evidence-based treatment guidelines [1] [3].
  • Multi-Targeted Mechanism: Its value lies in a mechanism that extends beyond simple H1-blockade, involving mast cell stabilization and modulation of neurogenic inflammation [4].
  • Favorable Safety: The safety profile is consistent with intranasal agents, with a bitter taste being the most notable, but manageable, adverse effect [5].

References

comparative anti-inflammatory effects azelastine corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Combined Superiority

A foundational in vitro study directly compared the effects of the combination MP-AzeFlu (azelastine hydrochloride + fluticasone propionate) with its individual components.

  • Experimental Protocol: Nasal mucosal epithelial cells were stimulated with fetal bovine serum and treated with MP-AzeFlu, azelastine alone, or fluticasone alone across various dilutions. Concentrations of inflammatory cytokines (IL-6, IL-8, GM-CSF) were measured by ELISA. Separately, human peripheral blood eosinophils were incubated with conditioned media from these treated epithelial cells, and eosinophil survival was assessed via trypan blue exclusion [1].
  • Key Findings: The combination spray (MP-AzeFlu) demonstrated a significantly greater reduction in both cytokine secretion and eosinophil survival compared to either drug alone. At a 1:102 dilution, MP-AzeFlu reduced IL-6 secretion to 38.3% of the positive control, outperforming azelastine (76.1%) and fluticasone (53.0%) alone. This superior suppression of inflammatory markers suggests a mechanistic basis for the enhanced clinical efficacy observed with the combination [1].

Comparative Clinical Performance

Clinical studies support the complementary effects of these agents, showing that they can achieve similar symptom control through different pathways, with the combination offering an enhanced benefit.

Clinical Context Azelastine Performance Fluticasone Performance Combination Performance
Allergic Rhinitis (Monotherapy) TNSS improved from 9 to 1 after 3 months [2] TNSS improved from 10 to 1 after 3 months [2] N/A
Allergic Rhinitis (Add-on Therapy) N/A N/A Nasal saline irrigation + Aze-Flu spray resulted in significantly greater TNSS reduction vs. separate sprays [3] [4]
OSA with CPAP Therapy N/A N/A Trend of improved CPAP adherence vs. placebo, significant in subgroup using lower pressure [5]

Mechanisms of Action Workflow

The following diagram illustrates the synergistic anti-inflammatory pathways of azelastine and fluticasone propionate, explaining how their combination achieves a superior effect.

cluster_Azelastine Azelastine HCl Pathways cluster_Corticosteroid Fluticasone Propionate Pathways Allergen Allergen InflammatoryCascade Inflammatory Cascade Allergen->InflammatoryCascade HistamineRelease Histamine Release InflammatoryCascade->HistamineRelease CytokineGene Cytokine Gene Transcription (IL-6, IL-8, GM-CSF) InflammatoryCascade->CytokineGene Symptoms Allergic Symptoms (Sneezing, Congestion, Itch) HistamineRelease->Symptoms EosinophilSurvival Eosinophil Survival & Activation CytokineGene->EosinophilSurvival EosinophilSurvival->Symptoms A1 Mast Cell Stabilization A1->HistamineRelease Inhibits A2 Histamine (H1) Receptor Blockade A2->Symptoms Blocks A3 Inhibition of NF-κB Pathway A3->CytokineGene Suppresses A4 Reduces ICAM-1 Expression A4->EosinophilSurvival Inhibits C1 Cytokine Gene Suppression C1->CytokineGene Suppresses C2 Reduces Eosinophil Survival C2->EosinophilSurvival Reduces

Key Takeaways for Research and Development

  • Synergistic, Not Just Additive Effects: The combination of azelastine and fluticasone achieves greater suppression of inflammatory markers like IL-6 and eosinophil survival than monotherapies, which can inform the design of new multi-targeted therapies [1].
  • Rapid and Sustained Action Profile: Azelastine's fast onset from histamine blockade paired with fluticasone's broader, sustained suppression of inflammation provides a strong rationale for combination products targeting rapid and comprehensive symptom relief [6] [5].
  • Broader Therapeutic Potential: The anti-inflammatory and antiviral properties of azelastine suggest potential for application beyond allergic diseases, such in as viral respiratory infections [7].

References

analytical method cross-validation azelastine laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Azelastine

The table below summarizes two common analytical techniques used for determining Azelastine, as identified in the search results. This can guide your method development and validation efforts.

Method Principle / Type Key Experimental Conditions Analyzed Matrix Key Performance Data from Literature

| Green Spectrophotometric Method [1] | Absorbance Subtraction & Chemometric Models (PLSR) | - Solvent: Methanol (HPLC grade) [1]

  • Wavelength: Isosbestic point at 258 nm [1]
  • Calibration Range: 10–55 µg/mL for Azelastine [1] | Bulk powder, laboratory-prepared mixtures, pharmaceutical nasal spray [1] | - Accuracy (Recovery %): 99.46% - 101.33% [1]
  • Precision (RSD %): ≤ 1.76 [1] | | High-Performance Liquid Chromatography (HPLC) [1] | Reverse-Phase Chromatography | - Column: C18 column [1]
  • Mobile Phase: Methanol:Water (pH 3.5) in a 75:25 ratio [1]
  • Flow Rate: 1.0 mL/min [1]
  • Detection: UV at 258 nm [1] | Bulk powder, laboratory-prepared mixtures, pharmaceutical nasal spray [1] | Used as a reference method for statistical comparison with the developed spectrophotometric methods [1] |

The general workflow for developing and validating a method like the spectrophotometric one described above can be visualized as follows:

G Start Method Development A Select Analytical Technique Start->A B Establish Experimental Conditions (Solvent, Wavelength, Calibration Range) A->B C Method Validation B->C D Apply to Pharmaceutical Formulation C->D Param Validation Parameters C->Param E Cross-Validation D->E P1 Accuracy Param->P1 Assess P2 Precision Param->P2 Assess P3 Specificity Param->P3 Assess P4 Linearity & Range Param->P4 Assess

A Framework for Cross-Validation

While the search results lack explicit multi-laboratory cross-validation data, you can design a robust cross-validation study based on standard practices and the methods described.

  • Objective: To ensure that an analytical method produces reliable and comparable results when performed by different analysts, using different instruments, and across different laboratories [1].
  • Typical Design: A common approach is a comparative study where two or more laboratories analyze a set of identical, homogeneous samples (e.g., Azelastine in a nasal spray formulation) using the same validated protocol.
  • Key Parameters to Compare: The core of cross-validation is the statistical comparison of the results generated by all participating labs. The main parameters include:
    • Accuracy: Comparing the mean recovery percentages.
    • Precision: Evaluating the consistency of results through intermediate precision (within a lab, different days/different analysts) and reproducibility (between different labs).

The process of cross-validation typically builds upon a complete internal validation, as shown below:

G Lab1 Laboratory A Completes Internal Method Validation Compare Statistical Comparison of Results Lab1->Compare Lab2 Laboratory B Completes Internal Method Validation Lab2->Compare Outcome Cross-Validation Outcome: Method is Reproducible Compare->Outcome

Detailed Experimental Protocol

For a hands-on approach, here is a more detailed breakdown of the Green Spectrophotometric Method [1], which you could use as a basis for a cross-validation exercise.

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required [1].
  • Standard Solution Preparation:
    • Precisely weigh an appropriate amount of Azelastine hydrochloride reference standard.
    • Dissolve and dilute with methanol to obtain a stock solution of known concentration (e.g., 100 µg/mL).
    • Prepare a series of working standard solutions from this stock by dilution to bracket the expected concentration range (e.g., 10–55 µg/mL) [1].
  • Sample Preparation (for Nasal Spray):
    • Accurately measure a volume of the nasal spray formulation equivalent to about 1 mg of Azelastine hydrochloride.
    • Dilute with methanol, shake well, and then further dilute to the final concentration within the calibration range [1].
  • Procedure:
    • Scan the standard and sample solutions in the wavelength range of 200–400 nm.
    • Measure the absorbance at the isosbestic point (258 nm).
    • Use the Absorbance Subtraction or Chemometric models (PLSR) to resolve the spectrum and calculate the concentration of Azelastine, especially if in a mixture with other drugs like Fluticasone Propionate [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

417.1374678 Da

Monoisotopic Mass

417.1374678 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QGN83XMX5P

Wikipedia

(S)-azelastine hydrochloride

Dates

Last modified: 08-15-2023
1: Karpishchenko SA, Kolesnikova OM. [The effectiveness of the combination of azelastine hydrochloride and mometasone furoate for the intranasal application in the patients presenting with seasonal allergic rhinitis]. Vestn Otorinolaringol. 2017;82(5):44-47. doi: 10.17116/otorino201782544-47. Russian. PubMed PMID: 29072663.
2: Liu SC, Lin CS, Chen SG, Chu YH, Lee FP, Lu HH, Wang HW. Effect of budesonide and azelastine on histamine signaling regulation in human nasal epithelial cells. Eur Arch Otorhinolaryngol. 2017 Feb;274(2):845-853. doi: 10.1007/s00405-016-4295-8. Epub 2016 Sep 13. PubMed PMID: 27623823.
3: Aksoy F, Senturk E, Doğan R, Veyseller B, Ozturan O, Gönüllü N, Yilmaz F. Effects of azelastine nasal spray on nasal and nasopharyngeal microflora. J Laryngol Otol. 2016 Jan;130(1):95-9. doi: 10.1017/S0022215115002959. Epub 2015 Oct 30. PubMed PMID: 26515526.

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